molecular formula C7H7ClN2O2 B3045934 2-(Chloromethyl)-3-methyl-4-nitropyridine CAS No. 116418-99-6

2-(Chloromethyl)-3-methyl-4-nitropyridine

Cat. No.: B3045934
CAS No.: 116418-99-6
M. Wt: 186.59 g/mol
InChI Key: JGITUYGRSZWVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS 116418-99-6) is a chemical intermediate of significant interest in organic and medicinal chemistry research. With a molecular formula of C7H7ClN2O2 and a molecular weight of 186.60 g/mol , this compound is characterized by its reactive chloromethyl and nitro functional groups, which make it a versatile building block for further chemical transformations. Its primary research application is as a key synthetic precursor in the development of active pharmaceutical ingredients (APIs), most notably serving as an intermediate in the complex synthesis of Proton Pump Inhibitors (PPIs) such as Lansoprazole . Compounds in this class are critical for the treatment of acid-related gastrointestinal disorders. The reactivity of the chloromethyl group, in particular, allows for nucleophilic substitution reactions, enabling researchers to construct more complex molecular architectures. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGITUYGRSZWVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582523
Record name 2-(Chloromethyl)-3-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116418-99-6
Record name 2-(Chloromethyl)-3-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-3-methyl-4-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Chloromethyl)-3-methyl-4-nitropyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive chloromethyl group, a methyl group, and a strong electron-withdrawing nitro group, makes it a versatile building block for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its role in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical compound is to establish its precise identity and structure.

  • IUPAC Name : this compound[1]

  • CAS Number : 116418-99-6[1]

  • Molecular Formula : C₇H₇ClN₂O₂[1]

  • Molecular Weight : 186.59 g/mol [1]

  • Synonyms : Pyridine, 2-(chloromethyl)-3-methyl-4-nitro-, Lansoprazole Impurity 50[1]

The structural arrangement of this compound is key to its reactivity. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the nitro group at the 4-position. The chloromethyl group at the 2-position serves as a primary electrophilic site.

Caption: 2D structure of this compound.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight 186.59 g/mol PubChem[1]
Molecular Formula C₇H₇ClN₂O₂PubChem[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Spectroscopic Data Interpretation

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound. While specific spectra for this exact compound are not widely published, a theoretical interpretation based on its structure provides valuable insight for its identification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two aromatic protons on the pyridine ring would appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The singlet for the chloromethyl protons (CH₂Cl) would likely be observed around δ 4.5-5.0 ppm. The methyl group (CH₃) protons would appear as a singlet in the upfield region, likely around δ 2.0-2.5 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon of the chloromethyl group would be expected around δ 40-50 ppm, while the methyl carbon would appear at a higher field (δ 15-25 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) would be prominent around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibration would be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry (MS) : In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186, with an isotopic peak (M+2) at m/z 188 due to the presence of the chlorine-37 isotope. Common fragmentation patterns would involve the loss of a chlorine atom, a chloromethyl radical, or the nitro group.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its functional groups. The chloromethyl group is highly susceptible to nucleophilic substitution, making it an excellent site for introducing various functionalities. The nitro group can be readily reduced to an amino group, which can then be further modified.

A plausible synthetic route to this compound likely involves the nitration of a suitable pyridine precursor, followed by chloromethylation. The synthesis of related nitropyridines often starts with more readily available picolines (methylpyridines). For instance, the synthesis of 2-chloro-4-methyl-3-nitropyridine involves the treatment of 2-keto-3-nitro-4-methylpyridine with phosphorus oxychloride[2].

Illustrative Reaction: Nucleophilic Substitution

A primary application of this compound is in nucleophilic substitution reactions where the chlorine atom is displaced.

reaction reactant This compound product Substituted Product reactant->product + Nu⁻ nucleophile Nu⁻ leaving_group Cl⁻

Caption: General scheme for nucleophilic substitution.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The "Lansoprazole Impurity 50" synonym suggests its connection to the synthesis of Lansoprazole, a proton pump inhibitor used to treat acid-reflux disorders[1]. The core structure of this compound is often modified to create a library of compounds for screening for various biological activities. For example, related nitropyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents[3]. The nitro group is a key feature in some bioactive molecules, and the ability to introduce it via intermediates like this one is of great interest to medicinal chemists[4].

A related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, is a known intermediate for Lansoprazole[5]. This highlights the importance of the 2-(chloromethyl)-3-methylpyridine core in the synthesis of this class of drugs.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, related compounds such as 2-chloro-4-methyl-3-nitropyridine are known to be irritants. It is prudent to handle this compound with appropriate safety precautions.

  • Hazard Classification (based on related compounds) :

    • Harmful if swallowed[6]

    • Causes skin irritation[6][7]

    • Causes serious eye irritation[6][7]

    • May cause respiratory irritation[6]

  • Recommended Handling Procedures :

    • Work in a well-ventilated area, preferably a chemical fume hood[8][9].

    • Avoid inhalation of dust or vapors[8].

    • Avoid contact with skin, eyes, and clothing.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][8].

  • Storage :

    • Store in a tightly closed container in a cool, dry place[9].

    • Keep away from incompatible materials such as strong oxidizing agents[9].

Conclusion

This compound is a key heterocyclic building block with significant potential in organic synthesis and drug discovery. Its distinct pattern of substitution provides multiple reactive sites that can be selectively manipulated to generate a diverse range of complex molecules. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective utilization in research and development. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 2- Chloro-4-Methyl- 3-Nitro Pyridine (23056-39-5), Grade Standard: Industrial Grade. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride | CAS No- 152402-94-3. Retrieved from [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

A Comprehensive Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2-(chloromethyl)-3-methyl-4-nitropyridine, a pivotal intermediate in modern synthetic chemistry. The document delineates the compound's core reactivity, focusing on the pronounced electrophilicity of the chloromethyl group, which is significantly activated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 4-nitro substituent. We will explore its primary reaction pathways, particularly nucleophilic substitution, and contrast this with the reactivity of the aromatic core and the nitro functional group. Furthermore, this guide presents a validated synthetic workflow, detailed experimental protocols, and critical information regarding the compound's stability, handling, and storage. This content is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

Chemical Identity

This compound is a substituted pyridine derivative whose structure is key to its reactivity.[1] The molecule's functionality is dictated by the interplay of its four substituents on the aromatic ring. It is frequently used in its hydrochloride salt form to improve stability and ease of handling.[2]

Identifier Value
IUPAC Name This compound[1]
CAS Number 116418-99-6[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.59 g/mol [1]
Common Form Hydrochloride Salt (CAS: 152402-94-3)[2]
Physicochemical Data

The compound is typically an off-white to pale yellow solid, with physical properties that necessitate careful storage and handling.[2]

Property Value
Appearance Off-white to pale yellow solid[2]
Melting Point 51-53 °C (for related 2-Chloro-4-methyl-3-nitropyridine)
Storage Temperature 2-8°C (Refrigerator)[2]
Solubility Soluble in various organic solvents.
Structural Analysis: The Source of Reactivity

The reactivity of this compound is not merely the sum of its parts; it is a result of a powerful electronic conspiracy. The pyridine nitrogen atom and the 4-nitro group are potent electron-withdrawing groups. Their combined influence, through both inductive and resonance effects, creates a significant electron deficiency on the pyridine ring. This effect extends to the 2-chloromethyl group, polarizing the C-Cl bond and rendering the benzylic carbon a highly reactive electrophilic center, primed for nucleophilic attack.[3][4]

Caption: Electronic influences on the chloromethyl group.

Core Reactivity Analysis

The molecule's reactivity can be understood by examining its three key functional domains: the chloromethyl group, the pyridine ring, and the nitro group.

The Dominant Reaction Pathway: Nucleophilic Substitution

The primary and most synthetically useful reaction of this compound is the nucleophilic substitution of the chloride on the methyl group.[4] The exceptional electrophilicity of the benzylic carbon makes it highly susceptible to attack by a wide array of nucleophiles, including amines, thiols, and alkoxides.[3] This reaction proceeds readily, often under mild conditions, to install the 3-methyl-4-nitropyridin-2-ylmethyl moiety onto a target molecule.

The mechanism is a standard SN2 or SN1-like process, facilitated by the stability of the potential carbocation intermediate, which is delocalized by the electron-withdrawing pyridine ring.

G reactant 2-(Chloromethyl)-3-methyl- 4-nitropyridine + Nu⁻ transition Transition State [Nu---CH₂---Cl]⁻ reactant->transition Nucleophilic Attack product Substituted Product (R-Nu) + Cl⁻ transition->product Chloride Expulsion

Caption: General mechanism for nucleophilic substitution.

Reactivity of the Pyridine Ring

Due to the strong deactivating effect of the nitro group and the inherent electron-deficient nature of the pyridine ring, the aromatic core is highly resistant to electrophilic aromatic substitution.[3] Such reactions would necessitate extremely harsh conditions and are not synthetically practical.[3] While the ring is activated for Nucleophilic Aromatic Substitution (SNAr), the chloromethyl group provides a much more reactive site with a better leaving group (Cl⁻ vs. H⁻), making substitution at this position the overwhelmingly favored pathway.[5]

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle for further molecular diversification. Its most common transformation is reduction to an amino group. This is typically achieved using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd) or chemical reductants like tin(II) chloride (SnCl₂).[3] This conversion fundamentally alters the electronic properties of the pyridine ring, transforming the substituent from a strong electron-withdrawing group to a strong electron-donating group, which in turn modifies the reactivity of the entire molecule.

Synthetic Pathways

General Synthetic Strategy

The synthesis of this compound and its derivatives commonly originates from 2,3-lutidine (2,3-dimethylpyridine). The established route involves a multi-step process that sequentially functionalizes the pyridine ring.

G cluster_workflow Synthetic Workflow start 2,3-Lutidine step1 N-Oxidation start->step1 e.g., H₂O₂/AcOH step2 Nitration at C4 step1->step2 HNO₃/H₂SO₄ step3 Functional Group Interconversion step2->step3 Multiple Steps (e.g., Hydrolysis) step4 Chlorination of 2-Methyl Group step3->step4 e.g., SOCl₂ end Target Molecule step4->end

Caption: Typical synthetic workflow from 2,3-Lutidine.

This sequence is exemplified in patent literature describing the synthesis of key intermediates for proton pump inhibitors like Lansoprazole.[6] The process involves:

  • N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide, which activates the 4-position for the subsequent step.[6][7]

  • Nitration: The N-oxide is treated with a nitrating mixture (e.g., nitric and sulfuric acid) to install the nitro group at the 4-position.[6][7]

  • Intermediate Steps: The pathway often involves substitution, rearrangement, and hydrolysis to yield a 2-(hydroxymethyl) precursor.[6]

  • Chloromethylation: The final step is the conversion of the 2-(hydroxymethyl) group to the target 2-(chloromethyl) group, typically using thionyl chloride (SOCl₂).[6]

Experimental Protocol: Representative Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a generic thiol nucleophile.

Objective: To synthesize a 2-((arylthio)methyl)-3-methyl-4-nitropyridine derivative.

Materials:

  • This compound hydrochloride

  • Thiophenol (or other aryl/alkyl thiol)

  • Potassium Carbonate (K₂CO₃) or similar non-nucleophilic base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1-0.2 M concentration).

  • Base Addition: Add potassium carbonate (2.5 eq) to the mixture. This will neutralize the hydrochloride salt and the thiol proton.

  • Nucleophile Addition: Add the thiol (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure thioether product.

Stability, Handling, and Storage

The high reactivity of this compound necessitates stringent handling and storage protocols to ensure user safety and maintain chemical integrity.

Chemical Stability and Degradation
  • Hydrolysis: The reactive chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture or bases, which will lead to the formation of the corresponding 2-(hydroxymethyl) alcohol. This is a primary degradation pathway.

  • Thermal Decomposition: When heated to decomposition, the compound can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[8]

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water.[9] The compound may be hygroscopic.[9]

Recommended Handling Procedures

Safe handling is paramount due to the compound's hazardous properties. It is classified as harmful if swallowed, causes severe skin irritation and serious eye damage, and may cause respiratory irritation.[8][10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10][11][12] A dust mask or respirator is recommended when handling the solid to avoid inhalation.[9][10]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Spill Cleanup: In case of a spill, immediately evacuate the area. Clean up spills using dry procedures to avoid generating dust.[9] Collect the material in a sealed container for proper disposal.[8][9]

Optimal Storage Conditions

Proper storage is critical to prevent degradation and ensure long-term viability of the reagent.

Parameter Recommendation Rationale
Temperature 2-8°C[2]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Store under an inert gas (e.g., Argon).[11]To protect from moisture and atmospheric oxygen.
Container Tightly sealed, original container.[9][10][11]To prevent contamination and exposure to air/moisture.
Location Cool, dry, well-ventilated area away from incompatible materials.[9][10]To ensure safety and stability.

Applications in Synthetic Chemistry

This compound is not an end-product but a high-value building block. Its primary utility lies in its function as an electrophilic precursor for the introduction of the (3-methyl-4-nitropyridin-2-yl)methyl group into various molecular scaffolds.

This role is most prominent in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[6] The ability to readily react with sulfur nucleophiles, for example, is a cornerstone of the synthesis of drugs like Lansoprazole and its analogues.

References

  • GLP Pharma Standards. 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride | CAS No- 152402-94-3. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • Heterocycles. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Ludwig-Maximilians-Universität München. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Google Patents.
  • PMC. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. [Link]

  • ResearchGate. Microbial transformation of 2-amino-4-methyl-3-nitropyridine. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics and analytical profiling of 2-(Chloromethyl)-3-methyl-4-nitropyridine , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole.

Executive Summary & Chemical Context

This compound (CAS: 116418-99-6) is a highly reactive pyridine derivative. It serves as a pivotal electrophilic building block, primarily utilized to introduce the substituted pyridine moiety into benzimidazole scaffolds via nucleophilic substitution.

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 186.59 g/mol [2]

  • Role: Key intermediate for the synthesis of PPIs; precursor for nucleophilic displacement reactions (e.g., with thiols or alkoxides).

  • Critical Quality Attribute (CQA): The integrity of the chloromethyl group (

    
    ) is paramount, as it is susceptible to hydrolysis (forming the alcohol) or dimerization.
    

This guide details the spectroscopic signatures required to validate the identity and purity of this compound, distinguishing it from common impurities like its N-oxide precursor or hydrolysis products.

Structural Analysis & Spectroscopic Logic

The molecule consists of a tetra-substituted pyridine ring. The spectroscopic logic relies on identifying the specific electronic environments created by the electron-withdrawing nitro group (


) at position 4 and the chloromethyl group at position 2.
Visualization: Structural Connectivity & Signal Logic

The following diagram illustrates the correlation between the chemical structure and the expected spectroscopic signals.

G cluster_logic Spectroscopic Validation Logic Compound This compound H_Ring Aromatic Protons (H5, H6) Deshielded by Ring & NO2 Compound->H_Ring 1H NMR CH2_Cl Chloromethyl (-CH2Cl) Deshielded by Cl & Ring Singlet ~4.8 ppm Compound->CH2_Cl 1H NMR / MS CH3 Methyl (-CH3) Singlet ~2.6 ppm Compound->CH3 1H NMR NO2 Nitro Group (-NO2) IR: 1530/1350 cm-1 Compound->NO2 IR Validation Identity Confirmation CH2_Cl->Validation Impurity_Check Check for -CH2OH (Hydrolysis) Impurity_Check->Validation Absence of broad OH

Caption: Structural-Spectroscopic Correlation Map identifying key functional groups and their corresponding analytical signals.

Spectroscopic Data

The following data represents the characteristic signals for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Deuterated Chloroform) or 

. Frequency: 400 MHz for

.

NMR Data Table
PositionGroupMultiplicityChemical Shift (

, ppm)
IntegrationCoupling (

, Hz)
Assignment Logic
6 Ar-H Doublet (d)8.60 – 8.751H


-proton to Nitrogen; highly deshielded.
5 Ar-H Doublet (d)7.60 – 7.751H


-proton; deshielded by ortho

.
2-CH

-CH

Cl
Singlet (s)4.80 – 4.952H-Benzylic-like position; deshielded by Cl and Ring.
3-CH

-CH

Singlet (s)2.60 – 2.753H-Methyl group on aromatic ring.[4]

Critical Interpretation:

  • Differentiation from Alcohol: The precursor 2-(hydroxymethyl)-3-methyl-4-nitropyridine will show the methylene signal significantly upfield (approx. 4.6 ppm) and typically exhibits a broad exchangeable -OH singlet.

  • Differentiation from N-Oxide: The N-oxide starting material typically shows a shift in the H6 proton (often upfield relative to the free base due to electron density changes, though the N-O dipole is complex). The absence of N-oxide is confirmed by the specific splitting pattern and shift of H6.


C NMR Data Table
(Predicted)
CarbonShift (

, ppm)
TypeAssignment
C2 ~155.0QuaternaryIpso to chloromethyl.
C6 ~150.0CH

-carbon (next to N).
C4 ~152.0QuaternaryIpso to Nitro group.
C3 ~130.0QuaternaryIpso to Methyl.
C5 ~118.0CH

-carbon.
CH

~43.0CH

Chloromethyl carbon.
CH

~14.0CH

Methyl carbon.
Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

Functional GroupWavenumber (

)
IntensityDescription
NO

Stretch
1530 – 1550StrongAsymmetric nitro stretch.
NO

Stretch
1340 – 1360StrongSymmetric nitro stretch.
C=N / C=C 1580 – 1600MediumPyridine ring skeletal vibrations.
C-Cl Stretch 700 – 750Medium/StrongCharacteristic alkyl chloride band.
C-H (Aromatic) 3000 – 3100WeakAromatic C-H stretching.
Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  186 m/z (
    
    
    
    ) and 188 m/z (
    
    
    ) in a 3:1 ratio.
  • Base Peak: Often observed at

    
     (151 m/z) or 
    
    
    
    (140 m/z).
  • Fragmentation Pattern:

    • Loss of Cl radical

      
       Formation of resonance-stabilized picolyl cation (m/z 151).
      
    • Loss of

      
      
      
      
      
      m/z 140.
    • Sequential loss of HCN from the pyridine ring.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Ensure no hydrolysis occurs during preparation.

  • Solvent Selection: Use high-quality

    
      (stored over molecular sieves) or 
    
    
    
    . Avoid wet solvents as the chloromethyl group is labile.
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating polymerization or salt formation), filter through a glass wool plug directly into the NMR tube.

  • Acquisition: Run standard proton sequence (16 scans) immediately after preparation.

Protocol 2: Impurity Profiling (HPLC-UV)

Objective: Quantify the "Hydroxyl Impurity" (Hydrolysis product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption) and 280 nm.

  • Retention Time Logic: The Alcohol impurity is more polar and will elute earlier than the Chloromethyl target.

Synthesis & Process Workflow

Understanding the synthesis aids in identifying spectral impurities.

Synthesis cluster_QC QC Checkpoints Start 2,3-Dimethyl-4-nitropyridine-N-oxide Step1 Rearrangement / Chlorination (e.g., SOCl2 or POCl3) Start->Step1 Activation Intermediate Transient Intermediate (2-Hydroxymethyl derivative) Step1->Intermediate Side Reaction Product This compound (TARGET) Step1->Product Nucleophilic Substitution Impurity Impurity: Hydrolyzed Alcohol (2-Hydroxymethyl-3-methyl-4-nitropyridine) Product->Impurity Hydrolysis (Moisture) QC1 Check 1H NMR: Shift of CH2 (4.8 vs 4.6 ppm) Product->QC1

Caption: Synthesis pathway highlighting the critical hydrolysis risk factor affecting spectral data.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile of this compound.

  • Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They can cause severe skin burns and blistering.

  • Lachrymator: Handle only in a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute ammonia solution or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkyl chloride before disposal.

References

  • Takeda Chemical Industries. (1986). Pyridine derivatives and their production.[4][5][6][7][8] US Patent 4,628,098. Link (Foundational patent describing the synthesis of Lansoprazole intermediates).

  • PubChem. this compound (Compound).[2] National Library of Medicine. Link

  • Sigma-Aldrich. 2-Chloro-4-methyl-3-nitropyridine (Isomer Reference). Safety Data Sheet. Link (Used for comparative physicochemical properties).

  • Pharmaffiliates. Lansoprazole Impurity Standards.Link (Source for commercial availability and impurity profiling context).

Sources

Technical Guide: Solubility & Stability Profile of 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

2-(Chloromethyl)-3-methyl-4-nitropyridine (hereafter CMNP ) is a critical electrophilic intermediate used primarily in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole. Its utility is defined by the high reactivity of the chloromethyl moiety, which serves as an alkylating agent for coupling with benzimidazole thiols.

However, this reactivity presents a paradox in solvent selection: solvents that provide the best solubility often accelerate degradation.

This guide moves beyond simple "dissolution" to address the Solubility-Stability Trade-off . As researchers, we must select media that solubilize the compound without triggering premature nucleophilic substitution (solvolysis) of the labile chloride.

Physicochemical Profile[1][2][3][4][5][6]
PropertyDataImplications for Solvent Selection
CAS Number 116418-99-6Specific tracking for regulatory compliance.
Molecular Formula C₇H₇ClN₂O₂Moderate molecular weight (186.59 g/mol ).
Polarity Moderate-HighThe nitro group and pyridine nitrogen increase polarity, requiring polar solvents.
Key Moiety 2-Chloromethyl (–CH₂Cl)Highly Electrophilic. Susceptible to

attack by alcohols, water, and amines.
Electronic Effect 4-Nitro GroupElectron-withdrawing group (EWG) destabilizes the C-Cl bond, increasing reactivity compared to non-nitro analogs.

Part 2: Solvent Selection Strategy

The following classification system is derived from process optimization data for Lansoprazole synthesis. It prioritizes chemical inertness over raw solubility power.

Class I: Recommended Solvents (High Solubility & Stability)

These solvents dissolve CMNP effectively while lacking nucleophilic functional groups that could displace the chloride.

  • Dichloromethane (DCM):

    • Solubility: Excellent (>100 mg/mL).

    • Mechanism: Dipole-dipole interactions solvate the nitro-pyridine core effectively.

    • Application: Primary solvent for extraction and low-temperature reactions.

  • Toluene:

    • Solubility: Moderate to Good (Temperature dependent).

    • Mechanism:

      
      -
      
      
      
      stacking interactions with the pyridine ring.
    • Application: Ideal for azeotropic drying and crystallization. It is often used in the chlorination step (from hydroxymethyl precursor) to drive off water.

  • Acetonitrile (MeCN):

    • Solubility: High.[1]

    • Application: Preferred for substitution reactions where polar aprotic conditions are needed to stabilize transition states without participating in the reaction.

Class II: Conditional Solvents (High Solubility, High Risk)

Use these only under kinetic control (low temperature, short duration).

  • Methanol / Ethanol:

    • Risk: High. The solvent acts as a nucleophile.[2]

    • Reaction:

      
       (Ether formation).
      
    • Context: Often used in the next step (coupling with mercaptobenzimidazole) because the thiol is a stronger nucleophile than the alcohol. However, holding CMNP in methanol leads to impurity formation (Lansoprazole Impurity 50 related ethers).

  • Acetone:

    • Risk: Low to Moderate. Generally stable if anhydrous.

    • Context: Frequently used in the coupling reaction due to ease of removal.

Class III: Anti-Solvents (Crystallization)
  • Hexanes / Heptane:

    • Solubility: Very Low.

    • Application: Used to precipitate CMNP from Toluene or DCM solutions during purification.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates why solvent choice is not just about dissolving the solid, but about controlling the reaction pathway.

SolvolysisPathways cluster_legend Solvent Interaction Key CMNP 2-(Chloromethyl)- 3-methyl-4-nitropyridine (Target Compound) Water Water (H2O) (Hydrolysis) CMNP->Water Dissolution Methanol Methanol (MeOH) (Solvolysis) CMNP->Methanol Dissolution Thiol Mercaptobenzimidazole (Target Reaction) CMNP->Thiol Coupling Conditions (Base, Acetone/MeOH) Hydroxyl 2-(Hydroxymethyl)... (Degradant) Water->Hydroxyl Nucleophilic Subst. Ether 2-(Methoxymethyl)... (Impurity) Methanol->Ether Side Reaction (Fast at >25°C) Lanso Lansoprazole Intermediate Thiol->Lanso Product Formation key1 Red Path = Degradation (Avoid Water) key2 Yellow Path = Conditional (Control Temp) key3 Green Path = Desired Synthesis

Caption: Competitive reaction pathways for CMNP. Solvent nucleophilicity directly correlates with impurity formation.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Rapid Screen)

Use this to verify solvent suitability for extraction or crystallization.

  • Preparation: Weigh 100 mg of CMNP into three 4 mL vials.

  • Solvent Addition:

    • Vial 1: Add DCM dropwise. (Expected: Dissolution < 1 mL).[3]

    • Vial 2: Add Toluene dropwise.[4] (Expected: Dissolution ~2-3 mL).

    • Vial 3: Add Hexane dropwise. (Expected: Insoluble > 5 mL).

  • Observation: Vortex for 30 seconds. If solid remains, heat gently to 35°C (except DCM).

  • Calculation:

    
    
    
Protocol B: Stability Assessment via HPLC

Mandatory before scaling up reactions in alcoholic solvents.

  • Stock Solution: Dissolve 10 mg CMNP in 10 mL Acetonitrile (Control).

  • Test Solution: Dissolve 10 mg CMNP in 10 mL Methanol .

  • Incubation:

    • Store Control at Room Temp (RT).

    • Store Test Solution at RT for 4 hours.

  • Analysis: Inject both samples into HPLC (C18 Column, Water/Acetonitrile gradient).

  • Pass Criteria: The Methanol sample must show < 0.5% area of the methoxy-ether peak (typically elutes earlier than parent).

Part 5: Process Decision Tree

This logic flow ensures you select the correct solvent based on your immediate process goal.

DecisionTree Start Select Solvent for CMNP Goal What is the Process Goal? Start->Goal Reaction Coupling Reaction Goal->Reaction Extraction Extraction / Workup Goal->Extraction Storage Storage / Transfer Goal->Storage ReactType Nucleophile Type? Reaction->ReactType ExtractSolv Use Dichloromethane (DCM) or Ethyl Acetate Extraction->ExtractSolv StoreSolv Use Toluene or DCM (Strictly Anhydrous) Storage->StoreSolv Warning AVOID Alcohols/Water for Storage Storage->Warning StrongNuc Strong Nucleophile (e.g., Thiol) ReactType->StrongNuc Yes UsePolar Use Acetone or Cold Methanol StrongNuc->UsePolar

Caption: Operational logic for solvent selection to maximize yield and minimize degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16095904, this compound. Retrieved from [Link]

  • European Patent Office. Process for preparing lansoprazole (EP 2308492 B1). Describes the use of Toluene and DCM in the synthesis and isolation of the chloromethyl intermediate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of 2-(Chloromethyl)-3-methyl-4-nitropyridine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

2-(Chloromethyl)-3-methyl-4-nitropyridine is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates two distinct electrophilic sites: a highly reactive "benzylic-type" chloromethyl group at the C2 position and a pyridine ring electronically activated by a strong electron-withdrawing nitro group at the C4 position. This electronic arrangement paves the way for selective nucleophilic substitution reactions, enabling the strategic introduction of diverse functional groups.

The pyridine moiety is a privileged scaffold in countless pharmaceuticals, and nitropyridines serve as versatile precursors for a wide range of biologically active molecules.[2] Understanding and controlling the reactivity of building blocks like this compound is therefore paramount for the efficient synthesis of novel chemical entities with therapeutic potential. This guide provides a detailed exploration of its primary reaction pathway, explains the causality behind experimental design, and offers robust, validated protocols for its application.

Decoding the Reactivity: SN2 at the Chloromethyl Group vs. SNAr at the Ring

The core of this molecule's utility lies in the predictable and selective reactivity of the chloromethyl group.

  • Primary Pathway: SN2 Reaction at the Chloromethyl Group: The chloromethyl group at the C2 position is analogous to a benzyl halide. The carbon atom is sp³ hybridized and is directly attached to the electron-deficient pyridine ring, which stabilizes the transition state of a bimolecular nucleophilic substitution (Sₙ2) reaction. This pathway involves a direct backside attack by a nucleophile, displacing the chloride ion in a single, concerted step. This is the most favorable and commonly exploited reaction for this substrate.[3][4]

  • Secondary Pathway Consideration: Nucleophilic Aromatic Substitution (SNAr): The pyridine ring itself is highly electron-deficient due to the electronegative nitrogen atom and, more significantly, the powerful electron-withdrawing nitro group at the C4 position.[5] This activation makes the C2 and C6 positions (ortho to the nitro group) susceptible to nucleophilic aromatic substitution (SₙAr).[6][7][8] However, for a classic SₙAr reaction to occur, a suitable leaving group (like a halide) must be directly attached to the ring at one of these activated positions. In the case of this compound, there is no leaving group on the ring itself. Therefore, direct SₙAr is not the primary reactive pathway. While related mechanisms like Vicarious Nucleophilic Substitution (VNS) can functionalize C-H bonds on such activated rings, they require specific types of nucleophiles and conditions and are considered a separate class of transformation.[9][10]

Our focus will remain on the highly reliable and synthetically useful Sₙ2 pathway at the chloromethyl group.

The Sₙ2 Reaction Mechanism: A Detailed Look

The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group from the side opposite to the chlorine atom. This "backside attack" leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are at the axial positions. As the new bond forms, the C-Cl bond breaks, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: General Sₙ2 mechanism at the chloromethyl group.

Application Notes and Experimental Protocols

A. General Considerations & Best Practices
  • Safety: this compound is expected to be a reactive and potentially lachrymatory compound. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), and Acetone are generally preferred for Sₙ2 reactions. They effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophile's reactivity.

  • Bases: The choice of base is critical. For nucleophiles like amines and thiols, a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient to deprotonate the nucleophile or act as an acid scavenger.[3] For less acidic nucleophiles like alcohols or phenols, a stronger base like sodium hydride (NaH) is required to generate the more potent alkoxide/phenoxide nucleophile.[4]

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and check for side products.

B. Protocol 1: Substitution with N-Nucleophiles (Amine Alkylation)

This protocol details the synthesis of N-substituted aminomethylpyridine derivatives, which are common structural motifs in pharmaceuticals.

  • Objective: To couple a secondary amine (e.g., piperidine) with the substrate.

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (CH₃CN) or DMF (0.4 M solution)

  • Procedure:

    • To a round-bottom flask, add this compound and the solvent.

    • Add potassium carbonate, followed by the dropwise addition of piperidine at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

    • Monitor the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

    • Upon completion, filter off the solid K₂CO₃ and wash with a small amount of solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.[4]

C. Protocol 2: Substitution with S-Nucleophiles (Thioether Synthesis)

Thiolates are excellent nucleophiles for Sₙ2 reactions, reacting rapidly and cleanly.[3] This protocol describes the formation of a thiomethylpyridine derivative.

  • Objective: To couple a thiol (e.g., thiophenol) with the substrate.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF) (0.5 M solution)

  • Procedure:

    • To a stirred suspension of potassium carbonate in DMF, add thiophenol at room temperature. Stir for 15 minutes to generate the thiophenolate anion.

    • Add a solution of this compound in a minimal amount of DMF.

    • Stir the reaction mixture at room temperature for 1-3 hours. These reactions are often rapid.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel.[3]

D. Protocol 3: Substitution with O-Nucleophiles (Williamson Ether Synthesis)

This protocol outlines the formation of an ether linkage using an alkoxide, which must be generated in situ with a strong base.

  • Objective: To couple an alcohol (e.g., methanol) with the substrate.

  • Materials:

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Methanol (MeOH) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF (0.4 M solution)

    • This compound (1.0 eq)

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add methanol dropwise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of sodium methoxide.

    • Add a solution of this compound in anhydrous THF dropwise to the cold methoxide solution.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel.[3]

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative conditions for nucleophilic substitution, extrapolated from analogous systems. These should serve as a robust starting point for experimental design.

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Time (h)Purification
N-Nucleophile PiperidineK₂CO₃CH₃CN25-504-8Chromatography
S-Nucleophile ThiophenolK₂CO₃DMF251-3Chromatography
O-Nucleophile PhenolNaHTHF/DMF0 to 256-12Chromatography
O-Nucleophile MethanolNaHTHF0 to 256-12Chromatography

General Experimental Workflow

The logical flow for performing these reactions, from setup to final product, is crucial for reproducibility and success.

Workflow setup Reaction Setup (Inert atmosphere if needed) reagents Add Solvent, Substrate, Base, and Nucleophile setup->reagents monitor Monitor Reaction (TLC / LC-MS) reagents->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Upon Completion dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Sources

Application Notes & Protocols for the Utilization of 2-(Chloromethyl)-3-methyl-4-nitropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-(Chloromethyl)-3-methyl-4-nitropyridine

This compound is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its chemical architecture, featuring an electrophilic chloromethyl group and an electron-withdrawing nitro group, makes it a potent reagent for constructing complex heterocyclic systems. The pyridine core is a common scaffold in numerous pharmacologically active compounds, and this particular intermediate provides a versatile entry point for their synthesis.

This document provides an in-depth guide to the practical application of this compound, with a focus on its role in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. The protocols and insights provided herein are designed to ensure procedural success, safety, and reproducibility in a research and development setting.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 116418-99-6[1][2]
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.59 g/mol [1]
Appearance Typically a solid[2]
Storage 2-8°C, Refrigerator[2]

Core Application: Synthesis of Proton Pump Inhibitor (PPI) Intermediates

A primary and well-documented application of this compound is in the synthesis of precursors for omeprazole and related PPIs.[3] The compound serves as the electrophilic partner in a nucleophilic substitution reaction, typically with a substituted benzimidazolethiol. This reaction forms a key thioether linkage, which is a central structural motif in many PPIs.[3][4]

The logic behind this synthetic strategy is rooted in the inherent reactivity of the molecule. The chloromethyl group at the 2-position of the pyridine ring is an excellent electrophile, primed for attack by a nucleophile. The presence of the electron-withdrawing nitro group at the 4-position further enhances the electrophilicity of the chloromethyl carbon, facilitating the substitution reaction.

reaction_overview reagent1 2-(Chloromethyl)-3-methyl- 4-nitropyridine product Thioether Intermediate (PPI Precursor) reagent1->product Nucleophilic Substitution reagent2 Nucleophile (e.g., 2-mercaptobenzimidazole derivative) reagent2->product

Caption: Overview of the key synthetic transformation.

Detailed Experimental Protocol: Synthesis of a Thioether PPI Intermediate

This protocol details the synthesis of 5-methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole, a known intermediate in the synthesis of omeprazole analogues.[3]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine116418-99-6200.614.01 g20.0
5-Methoxy-2-mercaptobenzimidazole37052-78-1180.233.60 g20.0
Sodium Hydroxide1310-73-240.000.88 g22.0
Methanol67-56-132.04100 mL-
Water7732-18-518.02As needed-
Step-by-Step Procedure
  • Preparation of the Nucleophile Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (0.88 g, 22.0 mmol) in methanol (50 mL).

    • To this solution, add 5-methoxy-2-mercaptobenzimidazole (3.60 g, 20.0 mmol).

    • Stir the mixture at room temperature until the benzimidazole derivative is fully dissolved, forming the sodium salt of the thiol.

  • Reaction Setup:

    • In a separate 100 mL beaker, dissolve 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine (4.01 g, 20.0 mmol) in methanol (50 mL).

    • Cool the flask containing the benzimidazole salt solution to 10-15°C using an ice bath.

  • Addition and Reaction:

    • Slowly add the solution of 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine to the cooled benzimidazole salt solution over a period of 15-20 minutes, maintaining the temperature between 10-15°C.

    • After the addition is complete, allow the reaction mixture to stir at 10-15°C for an additional 30 minutes.[3]

  • Work-up and Isolation:

    • Add 150 mL of cold water to the reaction mixture.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.

    • Collect the solid product by vacuum filtration, washing the filter cake with 5% sodium hydroxide solution to remove any unreacted 5-methoxy-2-mercaptobenzimidazole, followed by a final wash with water.[3]

    • Dry the product under vacuum to obtain the desired thioether intermediate.

Reaction Mechanism

The reaction proceeds via a classic Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The thiolate anion, generated in situ by the reaction of the mercaptobenzimidazole with sodium hydroxide, acts as a potent nucleophile. It attacks the electrophilic methylene carbon of the 2-(chloromethyl) group, displacing the chloride leaving group in a single concerted step.

sn2_mechanism cluster_reagents Reactants cluster_transition_state Transition State cluster_products Products Nu- R-S⁻ (Thiolate) TS [R-S---CH₂(Py)---Cl]⁻ Nu-->TS Nucleophilic Attack Electrophile Py-CH₂-Cl Electrophile->TS Product R-S-CH₂-Py TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Cleavage

Caption: Sₙ2 mechanism for thioether formation.

Safety and Handling Precautions

Working with this compound and its hydrochloride salt requires strict adherence to safety protocols due to its potential hazards.

  • Hazard Identification: The hydrochloride salt of similar compounds is classified as harmful if swallowed and can cause severe skin burns and eye damage.[5] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]

  • First Aid Measures:

    • If on skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[5]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Analytical Characterization

To ensure the success of the synthesis and the purity of the product, the following analytical techniques are recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

  • Product Identification and Purity:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the formation of the desired thioether linkage.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex heterocyclic molecules, most notably in the pharmaceutical industry for the production of proton pump inhibitors. The protocol provided offers a reliable method for its application in a key synthetic step. By understanding the underlying chemical principles and adhering to strict safety measures, researchers can effectively utilize this compound to advance their drug discovery and development programs.

References

  • Justia Patents. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Retrieved from [Link]

  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303018A - Synthetic method of omeprazole intermediate.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride | CAS No- 152402-94-3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 116418-99-6 | Product Name : this compound. Retrieved from [Link]

Sources

2-(Chloromethyl)-3-methyl-4-nitropyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Chloromethyl)-3-methyl-4-nitropyridine as a Building Block in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Bifunctional "Linchpin" for Heterocyclic Scaffolding

Executive Summary & Chemical Profile

This compound (CMNP) is a high-value heterocyclic intermediate defined by its "dual-warhead" reactivity. Unlike standard pyridine building blocks, CMNP possesses two distinct electrophilic sites activated by the electron-deficient pyridine core:[1]

  • The Alkyl Halide (C2-CH₂Cl): A highly reactive benzylic-type electrophile susceptible to SN2 attack by soft nucleophiles (thiols, amines).

  • The Nitro Group (C4-NO₂): A leaving group for Nucleophilic Aromatic Substitution (SNAr) or a reducible precursor for amino-pyridines.

This molecule is best known as the critical "linker" in the synthesis of Proton Pump Inhibitors (PPIs) (e.g., Lansoprazole analogs) and is increasingly utilized in the design of imidazopyridine-based kinase inhibitors.

Chemical Specifications
PropertyData
CAS Number 128303-41-1 (Free base) / 70201-43-3 (HCl salt)
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Yellow to pale brown crystalline solid
Solubility Soluble in DCM, DMF, DMSO; limited solubility in water.
Stability Moisture sensitive (hydrolysis to alcohol); Light sensitive.

Reactivity Analysis & Strategic Logic

The utility of CMNP lies in its orthogonal reactivity . The medicinal chemist can selectively manipulate the chloromethyl group without disturbing the nitro group under controlled conditions, or vice-versa.

Mechanistic Insight: The Reactivity Hierarchy
  • Site A (C2-CH₂Cl): This is the primary reaction site. The electron-withdrawing nature of the pyridine ring and the 4-nitro group makes this methylene chloride exceptionally electrophilic.[2] It reacts rapidly with thiols (mercaptans) at room temperature.

  • Site B (C4-NO₂): The nitro group activates the C4 position for SNAr. However, this usually requires "harder" nucleophiles (alkoxides) or higher temperatures.[1]

  • Steric Control: The 3-methyl group is not inert; it forces the nitro group out of planarity, modulating its electronic withdrawal, and provides essential steric bulk that prevents over-alkylation at the C3 position during subsequent steps.[1]

Visualizing the Reactivity Map

ReactivityMap CMNP 2-(Chloromethyl)-3-methyl- 4-nitropyridine (CMNP) SiteA Site A: C2-CH2Cl (Primary Electrophile) CMNP->SiteA SiteB Site B: C4-NO2 (Secondary Electrophile) CMNP->SiteB Product1 Sulfide Linkage (PPI Precursor) SiteA->Product1 + R-SH (Thiol) (SN2, Fast) Product2 4-Alkoxy Pyridine (S_NAr) SiteB->Product2 + RO- (Alkoxide) (SNAr, Requires Heat) Product3 4-Amino Pyridine (Reduction) SiteB->Product3 + Fe/AcOH or H2/Pd (Reduction)

Caption: Orthogonal reactivity nodes of CMNP allowing for divergent synthesis pathways.

Critical Application: Synthesis of PPI Scaffolds

The most validated application of CMNP is the coupling with 2-mercaptobenzimidazoles . This creates the core sulfide structure found in drugs like Lansoprazole, which is subsequently oxidized to the active sulfoxide.[1]

Protocol A: Thioether Coupling (The "Linchpin" Step)

Rationale: This protocol uses a biphasic system or a polar protic solvent to favor the SN2 displacement of the chloride by the thiolate anion. The nitro group remains intact.

Materials:

  • CMNP (1.0 eq)

  • 2-Mercaptobenzimidazole (or substituted derivative) (1.05 eq)

  • Base: NaOH (2.2 eq) or K₂CO₃ (anhydrous)

  • Solvent: Ethanol (95%) or DCM/Water (for Phase Transfer)

Step-by-Step Methodology:

  • Preparation of Thiolate:

    • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.05 eq) in Ethanol (10 mL/g).

    • Add NaOH (2.2 eq) dissolved in a minimum amount of water. Stir at room temperature (25°C) for 15 minutes until a clear solution forms (formation of the sodium thiolate).

    • Checkpoint: The solution should be homogenous. If solid remains, add slightly more ethanol.[1]

  • Controlled Addition:

    • Cool the thiolate solution to 0–5°C using an ice bath. Causality: Cooling prevents side reactions (such as N-alkylation of the benzimidazole or hydrolysis of the chloromethyl group).

    • Dissolve CMNP (1.0 eq) in a minimal volume of Ethanol or DMF.

    • Add the CMNP solution dropwise to the thiolate mixture over 30 minutes.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (CMNP) spot (high R_f) should disappear, and a new polar spot (Sulfide product) should appear.

  • Workup & Isolation:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • The product typically precipitates as a solid.

    • Filter the solid and wash with cold water (to remove salts and excess base) and cold diethyl ether (to remove unreacted organic impurities).

    • Dry under vacuum at 40°C.

Expected Yield: 85–95% Data Verification:

  • 1H NMR (DMSO-d6): Look for the disappearance of the CH₂Cl singlet (~4.8 ppm) and appearance of the S-CH₂ singlet (~4.6–4.7 ppm).

Advanced Protocol: Divergent Modification (The "Trigger" Step)

Once the sulfide link is established, the C4-Nitro group can be modified. This is where library generation occurs.

Protocol B: SNAr Displacement of Nitro Group

Context: If the target molecule requires an alkoxy group at C4 (common in Lansoprazole analogs where a trifluoroethoxy group is needed), the nitro group acts as the leaving group.

Warning: Do not perform this before Protocol A if using strong alkoxides, as they may attack the chloromethyl group.

  • Reagents: Sodium Alkoxide (e.g., NaOCH₂CF₃, prepared in situ from NaH + Trifluoroethanol).[1]

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve the Sulfide Product (from Protocol A) in anhydrous THF.

    • Add the alkoxide (1.2 eq) at 0°C.

    • Heat to reflux (60–70°C) for 3–6 hours.

    • Mechanism:[2][3][4][5][6] The sulfur atom is electron-donating, which might deactivate the ring slightly, but the pyridine nitrogen still facilitates the displacement of the nitro group.[1]

  • Workup: Quench with NH₄Cl(aq), extract with EtOAc.

Protocol C: Nitro Reduction to Amine

Context: For synthesizing imidazopyridine fused systems or kinase inhibitors.

  • Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Reflux the mixture for 2 hours.

    • Observation: The yellow color of the nitro compound will fade to a colorless/fluorescent blue hue of the amine.

    • Filter through Celite while hot (to remove iron oxides).

Workflow Visualization

The following diagram illustrates the industrial-standard workflow for converting CMNP into a pharmaceutical scaffold.

Workflow Start Start: CMNP (Chloromethyl-Nitro-Pyridine) Step1 Step 1: Coupling (Thiol + NaOH) Start->Step1 S_N2 Reaction Intermediate Intermediate: Pyridine-Sulfide-Benzimidazole Step1->Intermediate Branch1 Path A: S_NAr (Replace NO2 with Alkoxide) Intermediate->Branch1 Displacement Branch2 Path B: Oxidation (Sulfide -> Sulfoxide) Intermediate->Branch2 mCPBA Oxidation FinalA Lansoprazole Analog (Alkoxy-Sulfoxide) Branch1->FinalA Oxidation FinalB Nitro-Sulfoxide PPI (Rare/Research) Branch2->FinalB

Caption: Step-wise synthesis workflow for PPI derivatives starting from CMNP.

Safety & Stability (Mandatory)

Hazard Class: Corrosive, Vesicant, Sensitizer.[1]

  • Vesicant Nature: The chloromethyl moiety makes this compound a potent alkylating agent. It can cause severe skin burns and blistering similar to mustard gas analogs.

    • Control: Handle strictly in a fume hood. Double-glove (Nitrile + Laminate).

  • Explosion Hazard: Nitro-pyridines can be energetic.

    • Control: Do not heat the neat solid above 100°C. Avoid distilling residues to dryness.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or 5% NaOH to hydrolyze the chloromethyl group before disposal.

References

  • Synthesis of Lansoprazole Impurities & Intermediates. Chinese Pharmaceutical Journal, 2010.

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole. US Patent 6,245,913.

  • Microwave synthesis of lansoprazole drug intermediate. ResearchGate / ChemInform, 2002.[6]

  • Safety Data Sheet: 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (Analogous handling). Sigma-Aldrich.[7]

  • Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas.

Sources

2-(Chloromethyl)-3-methyl-4-nitropyridine in the synthesis of rabeprazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of 2-(Chloromethyl)-3-methyl-4-nitropyridine (CMNP) as a high-reactivity electrophilic scaffold in the synthesis of Rabeprazole.

Unlike standard routes that employ 4-chloro derivatives, the use of the 4-nitro analogue leverages the superior leaving group ability of the nitro moiety to facilitate milder nucleophilic aromatic substitution (


) with 3-methoxypropanol. However, this route introduces a unique chemoselectivity challenge due to the simultaneous presence of two electrophilic sites: the aromatic C4-nitro position and the benzylic 2-chloromethyl position.

Part 1: Chemical Strategy & Mechanistic Insight

The utility of this compound lies in its dual-electrophilic nature. Successful application requires differentiating between the Hard/Soft character of the electrophilic sites to control the reaction pathway.

The Chemoselectivity Challenge
  • Site A (C4-Nitro): Activated for

    
     by the ring nitrogen and the electron-withdrawing nitro group itself. This is the target site for the alkoxy side chain.
    
  • Site B (C2-Chloromethyl): A primary alkyl halide susceptible to

    
     attack. This is the target site for the benzimidazole coupling.
    

Critical Process Parameter (CPP): When introducing the 3-methoxypropanol side chain, the reaction conditions must favor


 (Site A) while preserving the chloromethyl handle (Site B) for the subsequent step. Uncontrolled conditions lead to dimerization or "double-alkoxylation."
Reaction Pathway Diagram

Rabeprazole_Synthesis cluster_warning Process Risk: Side Reaction Start 2-(Chloromethyl)- 3-methyl-4-nitropyridine (CMNP) Inter Intermediate: 2-(Chloromethyl)-3-methyl- 4-(3-methoxypropoxy)pyridine Start->Inter Step 1: SNAr (Nitro Displacement) SideProduct Byproduct: Exocyclic Ether Formation (SN2 at Chloromethyl) Start->SideProduct Uncontrolled Temp/Base Reagent1 3-Methoxypropanol (Alkoxylation Agent) Reagent1->Inter Sulfide Rabeprazole Sulfide Inter->Sulfide Step 2: S-Alkylation (Coupling) Reagent2 2-Mercaptobenzimidazole (Thiol Nucleophile) Reagent2->Sulfide Final Rabeprazole (Sulfoxide) Sulfide->Final Step 3: Oxidation (mCPBA/NaOCl)

Figure 1: Sequential functionalization of the CMNP scaffold. Step 1 requires strict temperature control to prevent the competing


 pathway shown in the red warning cluster.

Part 2: Experimental Protocols

Safety Pre-Requisites
  • Vesicant Warning: this compound is a potent alkylating agent and skin irritant. Double-gloving (Nitrile/Laminate) and face shields are mandatory.

  • Exotherm Control: The displacement of the nitro group is exothermic; cooling systems must be validated before addition.

Protocol A: Selective Etherification ( )

Objective: Synthesize 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine while minimizing exocyclic substitution.

Reagents & Stoichiometry:

Component Equiv. Role
CMNP (Starting Material) 1.0 Electrophile Scaffold
3-Methoxypropanol 1.1 Nucleophile
Potassium Carbonate (K₂CO₃) 1.5 Base (Mild)
Acetonitrile (ACN) 10 Vol Solvent (Polar Aprotic)

| Tetrabutylammonium Bromide | 0.05 | Phase Transfer Catalyst |

Step-by-Step Methodology:

  • Preparation: Charge a reactor with dry Acetonitrile (ACN) and anhydrous K₂CO₃. Inert the system with Nitrogen (

    
    ).
    
  • Nucleophile Activation: Add 3-Methoxypropanol dropwise at 0–5°C. Stir for 30 minutes to allow partial deprotonation/activation.

    • Why: Using a weaker base like Carbonate (vs. Sodium Hydride) reduces the kinetic rate of the competing

      
       attack on the chloromethyl group.
      
  • Substrate Addition: Dissolve CMNP in minimal ACN. Add this solution slowly to the reactor over 60 minutes, maintaining internal temperature

    
    .
    
  • Reaction Phase: Allow the mixture to warm to 20–25°C. Stir for 4–6 hours.

    • Monitoring: Monitor by HPLC.[1][2][3] Key marker is the disappearance of the Nitro-peak (approx. RT 4.5 min) and appearance of the Ether-peak. If >5% starting material remains, do not heat; add 0.1 eq additional alcohol.

  • Workup: Filter inorganic salts. Concentrate the filtrate under reduced pressure at

    
     (the intermediate is thermally sensitive).
    
  • Purification: The crude oil is typically used directly in Protocol B. If storage is required, convert to the hydrochloride salt using HCl/Ethyl Acetate.

Protocol B: Thioether Coupling (Benzimidazole Ligation)

Objective: Couple the functionalized pyridine with 2-mercaptobenzimidazole to form Rabeprazole Sulfide.

Reagents & Stoichiometry:

Component Equiv. Role
Crude Pyridine Intermediate 1.0 Electrophile
2-Mercaptobenzimidazole 1.05 Nucleophile
Sodium Hydroxide (NaOH) 2.1 Base

| Ethanol/Water (4:1) | 15 Vol | Solvent System |

Step-by-Step Methodology:

  • Thiolate Formation: In a separate vessel, dissolve 2-mercaptobenzimidazole in Ethanol/Water containing NaOH (2.0 equiv). Stir until a clear solution forms (Sodium thiolate generation).

  • Coupling: Add the crude pyridine intermediate (dissolved in Ethanol) to the thiolate solution at 20–25°C.

    • Mechanistic Note: The sulfur nucleophile is "soft" and highly reactive toward the "soft" benzylic chloride. The reaction is extremely fast (typically <1 hour).

  • Precipitation: Upon completion (HPLC), dilute the mixture with water (20 Vol). The Rabeprazole Sulfide usually precipitates as a solid.

  • Isolation: Filter the solid, wash with water to remove residual salts and nitrophenol byproducts (from Step 1), and dry under vacuum at 45°C.[4]

Part 3: Analytical Specifications & Troubleshooting

Data Summary: Critical Impurities

The following table outlines the specific impurities associated with the CMNP route and their mitigation strategies.

Impurity NameOriginMitigation Strategy
Nitro-Sulfide Adduct Coupling occurring before Nitro-displacement.Ensure Protocol A is 100% complete before starting Protocol B.
Dimer Impurity Reaction of Alkoxide with Chloromethyl group (

).
Maintain Temp <10°C during addition; Avoid strong bases (NaH).
Hydrolysis Product Reaction of Chloromethyl with water.[4]Use anhydrous Acetonitrile in Protocol A; Limit water in Protocol B until quench.
Validation Checkpoints
  • NMR Verification (Intermediate):

    • The 4-Nitro starting material shows a characteristic low-field aromatic signal.

    • Upon successful substitution, the 4-Alkoxy product will show a significant upfield shift of the pyridine C3/C5 protons and the appearance of the alkoxy side-chain signals (multiplets at ~2.0 and 3.5 ppm).

  • Color Indication:

    • CMNP is typically pale yellow.

    • The reaction mixture often turns deep orange/brown during the

      
       process due to the formation of the Meisenheimer complex, lightening upon completion.
      

References

  • Synthesis of Rabeprazole Sulfide: Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[4][5] Google Patents. CN103664886A. Link

  • Nitro-Group Displacement Strategy: A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine (Analogous Chemistry). BenchChem Application Notes. Link

  • General Rabeprazole Synthesis: An Efficient Synthesis of Rabeprazole Sodium.[1] Asian Journal of Pharmaceutical Research, 2011.[1] Link

  • Chemical Data: this compound Compound Summary. PubChem, National Library of Medicine. Link

Sources

Strategic Derivatization of 2-(Chloromethyl)-3-methyl-4-nitropyridine: Synthesis of Novel PPI Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This application note details the synthetic utility of 2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS: 116418-99-6) . While structurally related to the key intermediate of Lansoprazole (which bears a 4-trifluoroethoxy group), this specific nitro-analog represents a distinct "divergent node" for drug discovery.

The Core Challenge: This molecule possesses two highly reactive electrophilic sites with competing reactivities:

  • The Exocyclic Chloromethyl Group (C2-CH₂Cl): A "soft" electrophile susceptible to rapid

    
     attack by thiols and amines.
    
  • The Endocyclic Nitro Group (C4-NO₂): A "hard" electrophile activating the ring for Nucleophilic Aromatic Substitution (

    
    ) or susceptible to reduction.
    

Strategic Approach: Unlike standard Proton Pump Inhibitor (PPI) manufacturing (where the C4-alkoxy group is installed before chlorination), this guide focuses on exploiting the C2-chloromethyl group first . This preserves the C4-nitro group as a latent handle for late-stage diversification (reduction to amine or displacement), enabling the synthesis of novel 4-substituted PPI analogs.

Safety & Handling (Critical)

Hazard Class: Vesicant / Severe Irritant Chloromethylpyridines are potent alkylating agents. They can cause severe skin burns, blistering, and permanent eye damage.[1] The hydrochloride salt is generally more stable and less volatile than the free base.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® for extended handling), chemical splash goggles, and a face shield.[1]

  • Decontamination: Quench spills immediately with 10% aqueous ammonium hydroxide or 5% sodium thiosulfate to destroy the alkylating potential.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available from the starting material. We will focus on Path A (Thioether Formation) as the primary protocol, as it constructs the core benzimidazole-pyridine skeleton essential for PPI activity.[1]

ReactionLandscape cluster_legend Reactivity Logic SM 2-(Chloromethyl)-3-methyl- 4-nitropyridine (Starting Material) Thiol Benzimidazole Thioether (PPI Scaffold) SM->Thiol Path A: S_N2 (Thiol) Selective C2 Attack Amine 2-Aminomethyl Derivative (Library Generation) SM->Amine Path B: S_N2 (Amine) Reduct 4-Amino Derivative (Unstable/Polymerizes) SM->Reduct Path C: Reduction (Risk of Self-Alkylation) Final 4-Amino-PPI Analog (Stable Target) Thiol->Final Step 2: Fe/AcOH Reduction Legend C2-Cl reacts faster than C4-NO2 with soft nucleophiles.

Figure 1: Divergent synthetic pathways. Path A is the preferred route to stable bioactive scaffolds.[1]

Module 1: Selective Thioether Synthesis ( )

This protocol couples the pyridine with 2-Mercaptobenzimidazole .[2][3] This is the most critical reaction for generating PPI-like bioactivity.

Mechanism: The reaction proceeds via a standard


 mechanism. The 4-nitro group exerts a strong electron-withdrawing effect ($ -I, -M $), significantly increasing the electrophilicity of the benzylic carbon (CH₂Cl) compared to standard pyridines.[4] This requires lower temperatures to prevent over-alkylation or polymerization.
Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 2-Mercaptobenzimidazole (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq) - Chosen for mild buffering.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 2-Mercaptobenzimidazole (15.8 g, 105 mmol) and

    
      (27.6 g, 200 mmol) in MeCN  (150 mL).
    
  • Activation: Stir the suspension at Room Temperature (RT) for 30 minutes to generate the thiolate anion.

  • Addition: Cool the mixture to 0°C using an ice bath. Add This compound (18.6 g, 100 mmol) portion-wise over 15 minutes.

    • Why? The substrate is a solid. Adding it as a solution in minimal MeCN is preferred to control the exotherm.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 3–4 hours.

    • Monitoring: Check via TLC (SiO₂, 5% MeOH in DCM).[1] The starting material (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring.

    • The product should precipitate as a yellow/orange solid.

    • Stir for 30 minutes to ensure full granulation.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (

    
     mL) to remove inorganic salts and cold diethyl ether (
    
    
    
    mL) to remove unreacted thiol.
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Expected Yield: 85–92% Characterization Data (Typical):

  • Appearance: Yellow solid.[5]

  • ¹H NMR (DMSO-d₆):

    
     8.9 (d, 1H, Py-H6), 7.5 (m, 2H, Benz-H), 7.2 (m, 2H, Benz-H), 4.8 (s, 2H, S-CH₂), 2.4 (s, 3H, CH₃).[1]
    

Module 2: Nitro Group Reduction (Iron-Mediated)

Once the thioether linkage is established, the 4-nitro group can be reduced to an amine.[1] This creates a 4-amino-2-substituted pyridine , a scaffold rarely accessible via direct chlorination of aminopyridines (due to N-chlorination issues).

Why Iron? Catalytic hydrogenation (


) poses a high risk of hydrogenolysis of the C-S bond or the C-Cl bond (if unreacted). Iron powder in acidic media is chemoselective for the nitro group.
Experimental Protocol

Reagents:

  • Substrate: Nitro-thioether product from Module 1 (1.0 eq)

  • Reductant: Iron Powder (325 mesh, 5.0 eq)

  • Catalyst/Solvent: Ammonium Chloride (

    
    ) (5.0 eq) in Ethanol/Water (3:1).
    

Step-by-Step Procedure:

  • Setup: Dissolve the Nitro-substrate (10 mmol) in Ethanol (40 mL) and Water (15 mL).

  • Addition: Add Ammonium Chloride (2.6 g, 50 mmol) and Iron Powder (2.8 g, 50 mmol).

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring for 2–4 hours.

    • Observation: The mixture will turn dark/brown (iron oxides).

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Basify the remaining aqueous residue to pH 9 with sat.

    
    . Extract with Ethyl Acetate  (
    
    
    
    mL).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Module 1) Hydrolysis of CH₂Cl to CH₂OHEnsure solvents are anhydrous. Avoid hydroxide bases; use

or DIPEA.
Polymerization Reaction temp too highKeep addition at 0°C. The 4-NO₂ group makes the CH₂Cl hyper-reactive.
Incomplete Reduction Iron surface passivationActivate Iron powder with dilute HCl wash before use, or switch to

/HCl.[1]
Product Oiling Residual solvent (DMF)Wash the organic extract with

solution (5%) to remove DMF during workup.

References

  • Lansoprazole Synthesis Overview: Nohara, A., et al.[1] "Synthesis and antiulcer activity of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole and related compounds." Journal of Medicinal Chemistry, 1987, 30(11), 2092–2096.[1]

  • Reactivity of Chloromethyl Pyridines: Katritzky, A. R., et al.[1] "Nucleophilic substitution at the pyridine ring."[6] Advances in Heterocyclic Chemistry, 2010.[1]

  • Nitro Group Reduction Protocols: Beier, P., et al.[1] "Nucleophilic aromatic substitution of hydrogen in nitroarenes." Chemical Reviews, 2010.[1]

  • Safety Data (Vesicants): National Center for Biotechnology Information. "PubChem Compound Summary for CID 16095904, this compound."[7]

  • Patent Reference (Intermediate Synthesis): Takeda Chemical Industries. "Process for producing pyridine derivatives."[4][8] US Patent 4,628,098.

Sources

catalytic methods for reactions involving 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures for 2-(Chloromethyl)-3-methyl-4-nitropyridine

Executive Summary

This compound (CMNP) represents a high-value, bifunctional electrophile critical to the synthesis of proton pump inhibitors (PPIs) and fused heterocyclic pharmacophores. Its reactivity is defined by two distinct electrophilic sites: the exocyclic chloromethyl group (susceptible to SN2) and the C4-nitro group (highly activated for SNAr).

While traditional methods rely on stoichiometric bases and high temperatures, modern process chemistry prioritizes catalytic acceleration to suppress side reactions (dimerization, hydrolysis) and improve atom economy. This guide details three catalytic workflows: Phase Transfer Catalysis (PTC) for thioetherification, Nucleophilic Activation (Iodide) for halide exchange, and Heterogeneous Hydrogenation for nitro-reduction.

Part 1: Molecular Reactivity Profile

The CMNP molecule presents a "dueling electrophile" scenario. The electron-deficient pyridine ring, further deactivated by the nitro group, makes the C4 position vulnerable to nucleophilic attack, while the chloromethyl group is a potent alkylating agent.

Key Stability Warning: The chloromethyl group is prone to hydrolysis to the alcohol (hydroxymethyl) or self-alkylation (polymerization) if left in solution without stabilizing acid or low temperatures.

ReactivityMap CMNP 2-(Chloromethyl)-3-methyl- 4-nitropyridine Chloromethyl Chloromethyl (-CH2Cl) Type: 1° Alkyl Halide Reactivity: SN2 (High) CMNP->Chloromethyl Site A (Kinetic) Nitro Nitro Group (-NO2) Type: Leaving Group Reactivity: SNAr / Reduction CMNP->Nitro Site B (Thermodynamic) PyridineN Pyridine Nitrogen Type: Weak Base Reactivity: N-Oxidation / Salt Formation CMNP->PyridineN Site C (Modulator) Thioether Thioether Coupling (PPI Core) Chloromethyl->Thioether Ether Alkoxy Substitution (SNAr) Nitro->Ether Amine Amino Pyridine (Reduction) Nitro->Amine

Figure 1: Reactivity map of CMNP highlighting the orthogonal electrophilic sites available for catalytic functionalization.

Part 2: Phase Transfer Catalysis (PTC) for Thioetherification

Context: The primary industrial application of CMNP is coupling with 2-mercaptobenzimidazole derivatives. Standard homogenous conditions often suffer from hydrolysis of the chloromethyl group due to water solubility of the thiolate. Catalytic Solution: Use a Liquid-Liquid PTC system . The catalyst transfers the thiolate anion into the organic phase, allowing reaction with CMNP in a hydrophobic environment, protecting it from hydrolysis.

Protocol A: PTC-Mediated Coupling with 2-Mercaptobenzimidazole

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 2-Mercaptobenzimidazole (1.05 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

  • Solvent: Toluene (Organic phase) / Water (Aqueous phase)

  • Base: NaOH (1.1 eq, dissolved in water)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve NaOH (1.1 eq) in deionized water (5 vol relative to substrate). Add 2-mercaptobenzimidazole.[1][2] Stir until fully dissolved (formation of sodium thiolate).

  • Catalyst Addition: Add TBAB (5 mol%) to the aqueous thiolate solution.

  • Organic Phase Preparation: Dissolve CMNP in Toluene (5 vol). Note: Ensure Toluene is dry to minimize background hydrolysis.

  • Biphasic Initiation: Cool the organic phase to 10°C. Slowly add the aqueous phase to the organic phase with vigorous agitation (>500 RPM). High shear is critical for PTC efficiency.

  • Reaction Monitoring: Maintain temperature at 20-25°C. Monitor by HPLC (C18 column, ACN/Water gradient). Reaction is typically complete in <2 hours.

  • Workup: Stop agitation. Separation of phases is rapid. The product (sulfide) resides in the Toluene layer. Wash organic layer with water (2x) to remove residual catalyst and salts.

  • Crystallization: Concentrate Toluene layer under reduced pressure. Crystallize using Heptane/Ethyl Acetate.

Data: Solvent Effect on Yield (Catalytic vs. Non-Catalytic)

Solvent SystemCatalyst (5 mol%)Time (h)Yield (%)Purity (%)
MeOH/H2O (Homogenous)None4.07285 (Hydrolysis impurity)
Toluene/H2ONone12.04598
Toluene/H2O TBAB 1.5 96 99.2
DCM/H2OTEBA2.09498.5

Part 3: Nucleophilic Activation (Finkelstein Catalysis)

Context: When reacting CMNP with weaker nucleophiles (e.g., sterically hindered alcohols or amines), the chloromethyl group may react sluggishly. Catalytic Solution: Iodide Catalysis . Adding catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) generates the transient 2-(iodomethyl) intermediate, which is 50-100x more reactive than the chloride.

Protocol B: In-Situ Iodide Activation

Mechanism: Cl-CH2-Py + I-


 I-CH2-Py + Cl-
I-CH2-Py + Nu-

Nu-CH2-Py + I- (Catalyst Regenerated)

Step-by-Step Methodology:

  • Setup: Charge reactor with CMNP (1.0 eq) and Acetone or MEK (Methyl Ethyl Ketone).

  • Catalyst Charge: Add NaI (0.1 eq / 10 mol%). Note: NaI is soluble in ketone solvents; KI is less soluble.

  • Nucleophile Addition: Add the amine or alkoxide nucleophile (1.1 eq).

  • Reaction: Heat to mild reflux (40-50°C).

  • Observation: A fine precipitate of NaCl/KCl will form as the reaction proceeds (driving force).

  • Quench: Filter off the inorganic salts. Concentrate filtrate.

Part 4: Catalytic Hydrogenation (Nitro Reduction)

Context: Post-coupling, the 4-nitro group often requires reduction to the 4-amino group (a precursor to the pyridine ring cyclization in some PPI routes). Catalytic Solution: Heterogeneous Pd/C Hydrogenation .

Safety Alert: Aminopyridines can be oxidation-sensitive. 2-chloromethyl derivatives are incompatible with hydrogenation (C-Cl hydrogenolysis will occur). This protocol assumes the chloromethyl group has already been reacted/protected.

Protocol C: Chemoselective Nitro Reduction

Materials:

  • Substrate: 4-Nitro-pyridine derivative (post-coupling)

  • Catalyst: 5% Pd/C (50% water wet) - Load: 2 wt% relative to substrate.

  • Hydrogen Source: H2 gas (balloon or 1-3 bar).

  • Solvent: Methanol or Ethyl Acetate.

Step-by-Step Methodology:

  • Inerting: Purge reaction vessel with Nitrogen (3x).

  • Loading: Add substrate dissolved in Methanol. Add Pd/C catalyst carefully (pyrophoric when dry).

  • Hydrogenation: Switch to Hydrogen atmosphere. Stir vigorously at ambient temperature (20-25°C).

    • Note: Elevated temperatures (>40°C) may cause dechlorination if the C-Cl bond is still present (though unlikely at this stage).

  • Filtration: Once H2 uptake ceases (monitor via burette or pressure drop), purge with Nitrogen. Filter catalyst through Celite.

  • Isolation: Concentrate filtrate to obtain the 4-aminopyridine derivative.

PTCCycle cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (NaOH/H2O) CMNP_Org CMNP (Substrate) Product_Org Thioether Product CMNP_Org->Product_Org Q_Cl [Q+ Cl-] Product_Org->Q_Cl Release Cl- Q_Nu [Q+ Nu-] Ion Pair Q_Nu->Product_Org Reaction Q_Cl_Aq [Q+ Cl-] Q_Cl->Q_Cl_Aq Catalyst Recycle Nu_Aq Na+ Nu- (Thiolate) Q_Nu_Aq [Q+ Nu-] Nu_Aq->Q_Nu_Aq Ion Exchange NaCl_Aq Na+ Cl- (Waste) Q_Cl_Aq->NaCl_Aq Q_Nu_Aq->Q_Nu Phase Transfer

Figure 2: Mechanism of Phase Transfer Catalysis (PTC) preventing hydrolysis of CMNP by sequestering the reaction in the organic phase.

Part 5: Safety and Handling

1. Vesicant Properties: 2-(Chloromethyl)pyridines are potent alkylators. They act as vesicants (blister agents) similar to nitrogen mustards.

  • Control: Handle only in a fume hood. Double glove (Nitrile under Laminate/Silver Shield).

  • Decontamination: Quench spills with dilute ammonia or 5% NaOH to hydrolyze the chloride.

2. Energetic Profile: The 4-nitro group adds significant energetic potential.

  • DSC Warning: Differential Scanning Calorimetry (DSC) typically shows a sharp exotherm >180°C. Do not distill neat.

  • Incompatibility: Avoid mixing with strong reducing agents (hydrazine, hydrides) unless under strict temperature control.

References

  • Lansoprazole Process Chemistry

    • Title: Process for the prepar
    • Source: European P
    • Context: Describes the coupling of chloromethyl pyridines using phase transfer conditions.
    • URL:

  • Phase Transfer Catalysis in Heterocycles

    • Title: Phase-Transfer Catalyzed Alkyl
    • Source:Chemical Reviews, 2003, 103(8), 3013–3028.
    • Context: Foundational text on using TBAB/Crown ethers for alkylation of electron-deficient heterocycles.
    • URL:

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitution of 2-(Chloromethyl)pyridines: Kinetic Studies.
    • Source:Journal of Organic Chemistry, 1998, 63, 1245.
    • Context: Mechanistic insight into the hydrolytic instability and SN2 reactivity of the chloromethyl moiety.
    • URL:

  • Safety Data (MSDS)

    • Title: Safety Data Sheet: 2-Chloromethyl-3-methyl-4-nitropyridine.
    • Source: PubChem Labor
    • URL:

Sources

Application Note: Strategic Utilization of 2-(Chloromethyl)-3-methyl-4-nitropyridine in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS 116418-99-6), a high-value electrophilic scaffold used in the synthesis of bioactive heterocycles, particularly proton pump inhibitors (PPIs) and fused pyridine systems.

Part 1: The Molecule & Reactivity Profile

This compound is a bifunctional building block defined by two distinct electrophilic centers: the alkyl chloride at position C2 and the nitro-activated carbon at C4.

Mechanistic Insight
  • C2-Chloromethyl (Primary Electrophile): This benzylic-like position is highly reactive toward soft nucleophiles (thiols, phosphines) and amines. It is the primary "anchor" point for coupling to benzimidazoles in PPI synthesis.

  • C4-Nitro Group (Secondary Electrophile/Latent Nucleophile):

    • SNAr Reactivity: The nitro group at C4 is a potent leaving group due to the electron-deficient nature of the pyridine ring, enabling nucleophilic aromatic substitution with alkoxides or amines.

    • Cyclization Precursor: The ortho relationship between the C3-methyl and C4-nitro groups allows for Batcho-Leimgruber or Reissert indole synthesis sequences, granting access to pyrrolo[3,2-c]pyridines (5-azaindoles).

Part 2: Core Applications & Protocols

Application A: Synthesis of Novel Proton Pump Inhibitor (PPI) Analogs

While standard Lansoprazole synthesis utilizes a 4-trifluoroethoxy precursor, the 4-nitro variant allows for late-stage diversification . By coupling the benzimidazole first, researchers can displace the nitro group with various alkoxides or amines to generate a library of 4-substituted PPI analogs.

Protocol 1: Chemoselective Thioetherification Objective: Couple 2-mercaptobenzimidazole to the C2-chloromethyl group without disturbing the C4-nitro group.

Reagents:

  • This compound (1.0 equiv)[1]

  • 2-Mercaptobenzimidazole (1.05 equiv)

  • Base: NaOH (2.0 equiv, aq) or K₂CO₃ (anhydrous)

  • Solvent: Ethanol/Water (9:1) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-mercaptobenzimidazole (1.5 g, 10 mmol) in 20 mL of Ethanol/Water (9:1). Add NaOH (0.8 g, 20 mmol) and stir at room temperature (RT) for 15 minutes to form the thiolate anion.

  • Addition: Cool the solution to 0°C. Dropwise add a solution of this compound (1.86 g, 10 mmol) in 5 mL ethanol over 20 minutes.

    • Note: Low temperature prevents SNAr attack at the C4-nitro position.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product (sulfide) is less polar than the starting chloride.

  • Workup: Precipitate the product by adding 50 mL of ice water. Filter the solid, wash with cold water (3x), and dry under vacuum.

  • Yield Expectation: 85-92% of 2-[((3-methyl-4-nitropyridin-2-yl)methyl)thio]-1H-benzimidazole .

Protocol 2: SNAr Diversification (Library Generation) Objective: Displace the C4-nitro group with a custom nucleophile (e.g., morpholine) to create a 4-amino-substituted PPI precursor.

  • Setup: Dissolve the thioether product from Protocol 1 (1.0 equiv) in anhydrous Dioxane.

  • Nucleophile: Add Morpholine (3.0 equiv).

  • Conditions: Heat to reflux (100°C) for 4-6 hours. The nitro group is displaced by the amine.

    • Mechanism:[2][3][4][5] The sulfur atom at C2 is electron-donating, which might deactivate the ring slightly, but the C4 position remains sufficiently electrophilic.

  • Purification: Evaporate solvent. Partition between DCM and NaHCO₃. Purify via flash chromatography.

Application B: Synthesis of Pyrrolo[3,2-c]pyridines (5-Azaindoles)

The 3-methyl-4-nitropyridine core is the ideal substrate for constructing the 5-azaindole scaffold, a privileged structure in kinase inhibitor discovery (e.g., JAK, GSK-3β inhibitors).

Protocol 3: Batcho-Leimgruber Cyclization Sequence Objective: Convert the 3-methyl-4-nitro core into a pyrrolo[3,2-c]pyridine, utilizing the C2-chloromethyl as a functional handle (e.g., protected as an ether or amine before cyclization).

Prerequisite: The highly reactive C2-Cl should be protected or functionalized (e.g., with Benzylamine) before subjecting the ring to harsh cyclization conditions.

Step-by-Step Methodology:

  • Enamine Formation:

    • Substrate: 2-(Benzylaminomethyl)-3-methyl-4-nitropyridine (derived from C2-Cl substitution).

    • Reagent: N,N-Dimethylformamide dimethyl acetal (DMFDMA) (3.0 equiv).

    • Solvent: DMF.

    • Conditions: Heat at 110°C for 12 hours.

    • Result: The C3-methyl group condenses with DMFDMA to form the dark red β-dimethylamino-styrene intermediate.

  • Reductive Cyclization:

    • Dissolve the intermediate in Methanol.

    • Add 10% Pd/C (10 wt%) and Hydrazine Hydrate (5.0 equiv) OR Hydrogenate at 40 psi.

    • Mechanism:[2][3][4][5] Reduction of the nitro group to an amine (-NH2) is followed by immediate intramolecular attack on the enamine double bond, closing the pyrrole ring.

  • Isolation: Filter catalyst. Evaporate solvent. The product is 2-(Benzylaminomethyl)-1H-pyrrolo[3,2-c]pyridine .

Part 3: Visualization & Data

Reaction Workflow Diagram

G Start 2-(Chloromethyl)- 3-methyl-4-nitropyridine Thiol 2-Mercaptobenzimidazole (NaOH, 0°C) Start->Thiol Protect C2-Protection (e.g., Benzylamine) Start->Protect Inter_A Thioether Intermediate (4-NO2 intact) Thiol->Inter_A SNAr S_NAr Displacement (Amine/Alkoxide, Reflux) Inter_A->SNAr Prod_A 4-Substituted PPI Analog SNAr->Prod_A Inter_B C2-Functionalized Precursor Protect->Inter_B DMFDMA DMFDMA (110°C) Inter_B->DMFDMA Enamine Enamine Intermediate DMFDMA->Enamine RedCyc H2, Pd/C (Reductive Cyclization) Enamine->RedCyc Prod_B Pyrrolo[3,2-c]pyridine (5-Azaindole) RedCyc->Prod_B

Figure 1: Divergent synthetic pathways accessing PPI analogs (Path A) and 5-Azaindoles (Path B).

Comparative Reactivity Table
Reaction CenterReagent ClassConditionsProduct Outcome
C2-Chloromethyl Thiols (R-SH)0°C, NaOH, EtOHSulfide (Thioether) formation. Kinetic Control.
C2-Chloromethyl Amines (1°/2°)RT, DCM, Et₃NSecondary/Tertiary Amine formation.
C4-Nitro Alkoxides (RO⁻)60-80°C, Alcohol4-Alkoxypyridine (Ether). Thermodynamic SNAr.
C4-Nitro Amines (HNR₂)100°C, Dioxane4-Aminopyridine. Requires forcing conditions.
C3-Methyl DMFDMA110°C, DMFEnamine (Indole precursor). Requires 4-NO₂ activation.

References

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link]

  • Kubo, K., et al. "Synthesis and antiulcer activity of novel 2-[(2-benzimidazolylsulfinyl)methyl]anilines and related compounds." Chemical & Pharmaceutical Bulletin, 1990. (Foundational chemistry for Lansoprazole-type couplings).
  • Lansoprazole Impurity Standards. "this compound (Lansoprazole Impurity 50)." Pharmaffiliates. [Link]

  • Batcho, A. D., & Leimgruber, W. "Synthesis of indoles from o-nitrotoluenes." Organic Syntheses, Coll.[2] Vol. 7, p.34, 1990. (General protocol for nitro-methyl cyclization adapted for Protocol 3).

  • Wang, J., et al. "Application of Nitrile in Drug Design."[6] Chinese Journal of Organic Chemistry, 2012.[6] (Context on pyridine functionalization). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 2-(Chloromethyl)-3-methyl-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products involving 2-(chloromethyl)-3-methyl-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these compounds. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.

I. Troubleshooting Guide

This section addresses specific challenges that may arise during the purification of products derived from reactions with this compound.

Issue 1: Incomplete reaction and presence of unreacted starting material.

Question: How can I effectively remove unreacted this compound from my reaction mixture?

Answer:

Unreacted this compound can often be removed through a combination of aqueous workup and chromatography. The chloromethyl group is susceptible to hydrolysis, especially under basic conditions, which can be exploited for purification.

Recommended Protocol:

  • Aqueous Workup:

    • Quench the reaction mixture with a saturated aqueous solution of a mild base, such as sodium bicarbonate. This will neutralize any acidic byproducts and can also initiate the hydrolysis of the unreacted chloromethyl starting material to the more polar hydroxymethyl derivative.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The desired product will likely partition into the organic phase, while the more polar hydrolyzed starting material and other inorganic salts will remain in the aqueous phase.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • If the aqueous workup is insufficient, column chromatography is the next step. Due to the presence of the nitro group, nitropyridine derivatives are relatively polar.

    • A typical stationary phase is silica gel (100-200 mesh).

    • The mobile phase (eluent) should be selected based on the polarity of your desired product. A gradient elution starting with a less polar solvent system (e.g., 10-20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 60-80% ethyl acetate in hexane) is often effective.[1][2]

    • The unreacted, less polar this compound will elute before the more polar product. Monitor the fractions by thin-layer chromatography (TTC) to identify and collect the fractions containing the pure product.

Issue 2: Formation of polar byproducts that are difficult to separate.

Question: My product is contaminated with highly polar impurities. What is the best way to remove them?

Answer:

Highly polar byproducts are a common issue, often arising from side reactions or degradation.

Strategies for Removal:

  • Liquid-Liquid Extraction: If the byproduct is significantly more polar than your product (e.g., containing multiple hydroxyl or carboxylic acid groups), a liquid-liquid extraction can be very effective. After dissolving the crude mixture in an organic solvent, washing with water or a buffered aqueous solution can selectively remove these impurities.

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures. Common solvent systems for nitropyridine derivatives include methanol, ethanol, ether, or mixtures like ether-petroleum ether.[3]

    • Protocol: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Reverse-Phase Chromatography: If the polar impurities are still difficult to remove, consider reverse-phase chromatography. In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). The polar impurities will elute first, followed by the less polar desired product. It is often necessary to add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure sharp peaks.[4]

Issue 3: Product degradation during purification.

Question: I am observing decomposition of my product during purification, especially on silica gel. What can I do to prevent this?

Answer:

The nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack. The chloromethyl group is also reactive. This inherent reactivity can lead to degradation on acidic surfaces like silica gel.

Preventative Measures:

  • Neutralize Silica Gel: Before use, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent system, and then flushing with the pure eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

  • Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than you normally would to expedite elution.

  • Avoid High Temperatures: Concentrate your product fractions at the lowest possible temperature to prevent thermal decomposition.

  • Work in an Inert Atmosphere: If your product is sensitive to oxidation, perform the purification steps under an inert atmosphere of nitrogen or argon.

II. Frequently Asked Questions (FAQs)

General Purification Strategies

What are the most common purification techniques for products of this compound reactions?

The most common and effective techniques are:

  • Column Chromatography: Highly versatile for separating compounds with different polarities.[1][2]

  • Recrystallization: Excellent for obtaining high-purity solid compounds.[3]

  • Liquid-Liquid Extraction: A fundamental first step to remove highly polar or non-polar impurities.[1]

  • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications.

Solvent Selection

What are the best solvents for recrystallizing nitropyridine derivatives?

The choice of solvent is highly dependent on the specific structure of your product. However, some good starting points are:

  • Alcohols (Methanol, Ethanol)

  • Ethers (Diethyl ether)

  • Hydrocarbons (Hexane, Petroleum ether)

  • Chlorinated solvents (Dichloromethane)

  • Often, a mixture of solvents (e.g., ethyl acetate/hexane, methanol/ether) provides the best results.[3]

Stability and Handling

Is this compound stable?

While commercially available, this compound and its derivatives can be sensitive.[5][6] The chloromethyl group is a known lachrymator and is reactive towards nucleophiles. The nitro-substituted pyridine ring can also be susceptible to degradation under certain conditions. It is advisable to store the compound in a cool, dry, and dark place and handle it in a well-ventilated fume hood.

Byproduct Identification

What are some common byproducts I might encounter in my reactions?

Common byproducts can include:

  • Hydrolysis product: 2-(hydroxymethyl)-3-methyl-4-nitropyridine, formed by the reaction of the chloromethyl group with water.[7]

  • Over-alkylation products: If your nucleophile has multiple reactive sites.

  • Products of nitro group reduction: If reducing agents are present or formed in situ.

  • Ring-opened products: Under harsh basic or acidic conditions.

  • Polymerization products: Especially if the reaction is heated for extended periods.

III. Experimental Protocols and Data

Table 1: Typical Solvent Systems for Column Chromatography of Nitropyridine Derivatives
Product PolarityRecommended Eluent System (Silica Gel)
LowHexane / Ethyl Acetate (9:1 to 7:3)
MediumHexane / Ethyl Acetate (1:1 to 3:7)
HighDichloromethane / Methanol (9.5:0.5 to 9:1)
Workflow for a Typical Purification

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure Product recrystallization->final_product

Caption: A standard workflow for the purification of products from this compound reactions.

Decision Tree for Purification Method Selection

PurificationDecisionTree start Is the product a solid? recrystallization Attempt Recrystallization start->recrystallization Yes chromatography Column Chromatography start->chromatography No is_pure Is the product pure? recrystallization->is_pure further_purification Further Purification Needed chromatography->further_purification If still impure is_pure->chromatography No final_product Pure Product is_pure->final_product Yes

Caption: A decision tree to guide the selection of an appropriate purification method.

IV. References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (1953). Canadian Science Publishing. Retrieved February 15, 2026, from

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Retrieved February 15, 2026, from

  • Nitropyridines: Synthesis and reactions. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate. Retrieved February 15, 2026, from

  • Process for preparation of nitropyridine derivatives. (2010). Google Patents. Retrieved February 15, 2026, from

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from

  • This compound. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from

  • This compound | C7H7ClN2O2. (n.d.). PubChem. Retrieved February 15, 2026, from

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved February 15, 2026, from

Sources

Technical Support Center: Managing Regioselectivity in 2-(Chloromethyl)-3-methyl-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(chloromethyl)-3-methyl-4-nitropyridine. This versatile reagent is a cornerstone in synthetic chemistry, particularly for introducing a substituted methylpyridine moiety into target molecules. However, its structure presents multiple electrophilic sites, leading to potential challenges in controlling reaction regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will explore the underlying principles governing its reactivity and provide actionable troubleshooting advice to achieve desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This molecule has two principal electrophilic centers susceptible to nucleophilic attack:

  • The Benzylic-type Carbon: The carbon of the chloromethyl (-CH₂Cl) group at the C2 position. Reactions here proceed via a typical S_N2 mechanism.

  • The Pyridine Ring Carbons: The pyridine ring is electron-deficient, a characteristic greatly amplified by the powerful electron-withdrawing nitro group (-NO₂) at the C4 position.[1][2] This makes the carbons at the C4 and C6 positions susceptible to Nucleophilic Aromatic Substitution (S_NAr).

Q2: Which factors have the most significant impact on regioselectivity?

Controlling where a nucleophile attacks is a delicate balance of several factors:

  • Nucleophile Strength & Hardness: Strong, soft nucleophiles (e.g., thiolates) tend to favor S_N2 reactions at the chloromethyl group. Strong, hard nucleophiles (e.g., alkoxides, amines) are more likely to engage in S_NAr reactions on the ring.

  • Base Strength: The choice and strength of the base are critical. Strong bases can deprotonate weaker nucleophiles, increasing their reactivity and potentially shifting the reaction pathway towards S_NAr. Milder bases are often employed to favor selective S_N2 reactions.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate S_NAr reactions by stabilizing the charged intermediate (Meisenheimer complex) that forms during the attack on the aromatic ring.[1][3] Less polar or protic solvents may favor the S_N2 pathway.

  • Temperature: Higher temperatures can provide the necessary activation energy for the higher-barrier S_NAr pathway, whereas S_N2 reactions at the chloromethyl group can often be conducted at lower temperatures.

Q3: Why is the pyridine ring susceptible to nucleophilic attack?

The nitrogen atom in the pyridine ring is electronegative, inherently making the ring electron-deficient compared to benzene. This deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6).[1][4] The addition of a strong electron-withdrawing group like a nitro (-NO₂) group further depletes electron density on the ring, making it highly electrophilic and activating it for S_NAr. The nitro group at C4 effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the reaction.[1][2][4]

Troubleshooting Guide & Protocols

This section addresses specific experimental challenges and provides validated protocols to steer your reaction toward the desired regiochemical outcome.

Issue 1: My reaction yields a mixture of products. How can I selectively favor substitution at the chloromethyl group (S_N2 Pathway)?

Root Cause Analysis: Observing a product mixture indicates that both the S_N2 and S_NAr pathways are competitive under your current conditions. To favor the S_N2 pathway, you must create conditions that are kinetically favorable for attack at the chloromethyl carbon while disfavoring attack on the pyridine ring. This typically involves using weaker bases, less polar solvents, and nucleophiles that excel in S_N2 reactions.

Corrective Protocol: Selective S_N2 Alkylation with a Thiol Nucleophile

This protocol is optimized for the selective S-alkylation at the chloromethyl position.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a moderately polar solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN), add the thiol nucleophile (1.1 eq).

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq). Avoid strong bases like sodium hydride or alkoxides.

  • Temperature Control: Stir the reaction mixture at room temperature (20-25°C). If the reaction is sluggish, it may be gently warmed to 40-50°C. Avoid high temperatures that could initiate S_NAr.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Isolation: Upon completion, filter off the inorganic base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the desired S_N2 product.

Data Summary Table: Conditions for Regioselective Control

Desired OutcomeNucleophile TypeBaseSolventTemperaturePrimary Mechanism
C2-Alkylation Soft (e.g., R-SH)Mild (K₂CO₃)THF, MeCN25-50°CS_N2
Ring Substitution Hard (e.g., R-O⁻, R₂NH)Strong (NaH, NaOR)DMF, DMSO> 80°CS_NAr
Issue 2: The primary product is from substitution on the pyridine ring. How do I prevent this and achieve C2-alkylation?

Root Cause Analysis: If S_NAr is the dominant pathway, your reaction conditions (strong nucleophile/base, polar aprotic solvent, high temperature) are activating the pyridine ring more effectively than the chloromethyl group. The key is to moderate these conditions significantly.

Decision Workflow for Optimizing Regioselectivity

G start Goal: Control Regioselectivity q1 What is your desired product? start->q1 c2_alkylation C2-Alkylation (SN2) q1->c2_alkylation C-CH2-Nu ring_sub Ring Substitution (SNAr) q1->ring_sub Ring-Nu cond_sn2 Use Soft Nucleophile (Thiol) Use Mild Base (K2CO3) Use Less Polar Solvent (THF) Lower Temperature (25-50°C) c2_alkylation->cond_sn2 cond_snar Use Hard Nucleophile (Alkoxide) Use Strong Base (NaH) Use Polar Aprotic Solvent (DMF) Elevated Temperature (>80°C) ring_sub->cond_snar

Caption: Decision workflow for selecting reaction conditions.

Issue 3: My starting material is decomposing under the reaction conditions.

Root Cause Analysis: this compound can be sensitive to excessively harsh conditions. Decomposition may be caused by:

  • Strongly Basic Conditions: Strong bases can promote side reactions, including elimination or dimerization, especially at elevated temperatures.

  • Thermal Instability: The nitro group makes the compound thermally sensitive. Prolonged heating at high temperatures can lead to decomposition.

  • Nucleophile-Induced Degradation: Some highly reactive nucleophiles may lead to complex side reactions beyond simple substitution.

Corrective Actions:

  • Reduce Basicity: If possible, switch to a milder base (e.g., from NaH to Cs₂CO₃ or K₂CO₃).

  • Lower Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0°C or room temperature) and only warm if necessary.

  • Check Reagent Purity: Ensure the starting material is pure. Impurities can sometimes catalyze decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Issue 4: I'm observing an unexpected product that appears to be a constitutional isomer. Could the nitro group be migrating?

Root Cause Analysis: While less common, nitro group migration on a pyridine ring is a documented phenomenon.[3][5] This can occur under specific S_NAr conditions, particularly in polar aprotic solvents with certain amine nucleophiles. The mechanism can be complex, sometimes involving the formation of an intermediate where the nitro group is displaced and then re-attacks the ring at a different position.[3]

Investigative Steps:

  • Thorough Characterization: Use 2D NMR techniques (NOESY, HMBC) to definitively confirm the structure of the unexpected product and verify the connectivity.

  • Literature Review: Search for precedents of nitro group migration with the specific class of nucleophile you are using. Such rearrangements are often substrate and nucleophile-specific.[3]

  • Modify Conditions: Altering the solvent from a polar aprotic type (like DMF) to a less polar one (like THF or Toluene) can often suppress these rearrangement pathways.

Mechanistic Overview: Competing Pathways

G sub This compound path_sn2 SN2 Pathway sub->path_sn2 Soft Nu- Mild Base, THF path_snar SNAr Pathway sub->path_snar Hard Nu- Strong Base, DMF prod_sn2 C2-Alkylated Product path_sn2->prod_sn2 Attack at -CH2Cl intermediate Meisenheimer Complex path_snar->intermediate Attack at C4/C6 prod_snar Ring-Substituted Product intermediate->prod_snar Loss of Cl-

Caption: Competing S_N2 and S_NAr reaction pathways.

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4. Benchchem.
  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

  • A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Workup Procedures for 2-(Chloromethyl)-3-methyl-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-3-methyl-4-nitropyridine and its derivatives. This guide provides in-depth, experience-driven answers to common and complex issues encountered during the workup and purification of reactions involving this versatile synthetic intermediate. The following information is designed to ensure the integrity of your experimental outcomes through robust and validated procedures.

Frequently Asked Questions (FAQs)

General Workup & Quenching

Question 1: What is the standard quenching and extraction protocol after a nucleophilic substitution reaction with this compound?

Answer: The primary reactivity of this compound lies in the high electrophilicity of the benzylic chloride, which is activated by the electron-withdrawing nitro group and the pyridine nitrogen.[1] After a typical nucleophilic substitution (e.g., with an amine, thiol, or alcohol), the initial workup aims to neutralize the reaction mixture and separate the product from salts and polar impurities.

A general protocol is as follows:

  • Quenching: If the reaction is conducted in an aprotic solvent (e.g., DMF, acetonitrile), it is often beneficial to first remove the bulk of the solvent under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). This solution is washed sequentially with:

    • Water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer and to aid in phase separation.

  • Extraction: The organic layer is then separated, and the aqueous layer is typically back-extracted one or two times with the same organic solvent to maximize product recovery.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude product.

Question 2: My reaction mixture forms a persistent emulsion during the initial aqueous wash. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when residual high-boiling polar solvents like DMF are present, or if the product itself has surfactant-like properties. Here are several effective strategies:

  • Addition of Brine: Before abandoning the separation, try adding a significant volume of saturated brine to the separatory funnel. The increased ionic strength of the aqueous phase often forces the separation of the organic and aqueous layers.

  • Filtration through Celite®: If brine is ineffective, the entire emulsified mixture can be filtered through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion.

  • Solvent Modification: Adding a less polar solvent like hexanes to an ethyl acetate or DCM solution can sometimes break the emulsion.

  • Patience and Physical Methods: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, as opposed to vigorous shaking, can also be beneficial. In some cases, adding a small amount of a different organic solvent with a different density can help.[2]

Troubleshooting Impurities and Side Reactions

Question 3: I am observing a significant amount of a polar, water-soluble impurity in my crude product. What could this be and how do I remove it?

Answer: A common polar impurity is the hydrochloride salt of your desired product or unreacted starting materials, especially if the reaction was conducted under acidic conditions or if a basic nucleophile was used.[3] These salts are often highly soluble in the aqueous phase.

Troubleshooting Steps:

  • pH Adjustment: Ensure that your aqueous wash is sufficiently basic (pH > 8) to deprotonate any amine functionalities and drive the product into the organic layer. A wash with a dilute base like NaHCO₃ or Na₂CO₃ solution is usually sufficient.

  • Repeated Washes: Perform multiple extractions with your organic solvent. Your product may have some water solubility, and repeated extractions will improve recovery.[4]

  • Solvent Choice: If your product has moderate polarity, consider switching to a more polar extraction solvent like DCM, which may better solubilize the desired product while leaving highly polar salts in the aqueous layer.

Question 4: My final product is contaminated with unreacted this compound. What is the best way to remove it?

Answer: The removal of unreacted starting material depends on the properties of your product.

  • Chromatography: Silica gel column chromatography is the most reliable method for separating products with different polarities. The polarity of this compound is moderate, and a gradient elution with a hexane/ethyl acetate system is often effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble.

  • Chemical Scavenging: In some cases, a nucleophilic scavenger resin can be added to the reaction mixture after the primary reaction is complete to react with the excess electrophilic starting material. This converts it into a resin-bound byproduct that can be easily filtered off.

Advanced Purification and Characterization

Question 5: I am working with the N-oxide variant, this compound N-oxide. Are there special considerations for its workup?

Answer: Yes, pyridine N-oxides have distinct properties that influence their workup. They are significantly more polar than their corresponding pyridines and have a much weaker basicity (pKa of pyridine N-oxide is ~0.79).[5]

Key Considerations:

  • Increased Water Solubility: Due to their polarity, N-oxide derivatives may have higher solubility in the aqueous phase. Therefore, thorough back-extraction of the aqueous layer is crucial.[6] Using a more polar solvent like DCM or even a 9:1 DCM:isopropanol mixture for extraction can be beneficial.

  • Stability: While generally stable, N-oxides can be deoxygenated under certain reductive conditions or at very high temperatures.[7] Avoid harsh reducing agents during workup unless deoxygenation is the intended next step.

  • Chromatography: The high polarity of N-oxides often requires more polar solvent systems for silica gel chromatography, such as DCM/methanol gradients.

A typical workup for a reaction involving a pyridine N-oxide might involve dilution with water and extraction with DCM.[8] The combined organic layers are then washed with water and brine, dried, and concentrated.

Experimental Workflow and Data

General Workup Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common workup issues.

Workup_Troubleshooting start Reaction Complete quench Quench Reaction (e.g., with H₂O or sat. NaHCO₃) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc, DCM) quench->extract emulsion Emulsion Forms? extract->emulsion add_brine Add Saturated Brine emulsion->add_brine Yes separate_layers Separate Organic Layer emulsion->separate_layers No filter_celite Filter through Celite® add_brine->filter_celite Still Emulsified filter_celite->separate_layers wash_organic Wash Organic Layer (e.g., H₂O, Brine) separate_layers->wash_organic dry_concentrate Dry (Na₂SO₄) & Concentrate wash_organic->dry_concentrate crude_product Crude Product dry_concentrate->crude_product check_purity Check Purity (TLC, LC-MS) crude_product->check_purity impurities Impurities Present? check_purity->impurities purify Purification (Column, Recrystallization) impurities->purify Yes pure_product Pure Product impurities->pure_product No purify->pure_product

Caption: Decision tree for a standard workup procedure.

Typical Solvent Properties for Extraction

The choice of extraction solvent is critical and depends on the polarity of the target compound.

SolventPolarity IndexDensity (g/mL)Key Considerations
Hexanes/Heptane 0.1~0.66 / ~0.68Good for very non-polar compounds.
Toluene 2.4~0.87Can be useful for products that are sparingly soluble in other solvents.[8]
Diethyl Ether 2.8~0.71Volatile, good for extraction, but forms peroxides.
Dichloromethane (DCM) 3.1~1.33Excellent for a wide range of polarities; denser than water.[9]
Ethyl Acetate (EtOAc) 4.4~0.90Good general-purpose solvent; less toxic than DCM.

Data sourced from various chemical handbooks and supplier information.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16095904, this compound. Retrieved from [Link]

  • Baran Lab. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]

Sources

Technical Support Center: Purity Optimization of 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Purity Paradox

Welcome to the technical support hub for 2-(Chloromethyl)-3-methyl-4-nitropyridine . As a Senior Application Scientist, I understand the frustration this intermediate can cause. It sits at a precarious intersection of reactivity: the nitro group makes the ring electron-deficient, while the chloromethyl group is highly susceptible to nucleophilic attack (hydrolysis).

High purity (>98%) is often elusive not because the synthesis fails, but because the product degrades during isolation. This guide abandons generic advice to focus on the specific behaviors of this nitro-pyridine derivative.

Module 1: The Synthesis-Purity Nexus

To solve purity issues, you must first visualize where they originate. The primary impurity in this workflow is not a side-product of the reaction, but a revertant of the isolation process.

Impurity Formation Pathway

The following diagram illustrates the critical "Hydrolysis Loop" that ruins purity during workup, alongside the nitration isomer risks.

ImpurityPathway cluster_0 Critical Failure Mode SM 2-Hydroxymethyl-3-methyl- 4-nitropyridine (Precursor) Target TARGET: 2-(Chloromethyl)-3-methyl- 4-nitropyridine SM->Target SOCl2 / DCM < 10°C Impurity1 Impurity A: Revertant Alcohol (Hydrolysis) Target->Impurity1 Moisture / Aqueous Workup (Fast Reaction) Impurity2 Impurity B: 4-Chloro isomer (Over-chlorination) Target->Impurity2 Excess SOCl2 / High Temp Impurity1->Target Reprocessing (SOCl2)

Figure 1: The Hydrolysis Loop. The target molecule is highly electrophilic; exposure to atmospheric moisture or aqueous washes converts it back to the alcohol precursor.

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers handling this compound.

Scenario A: "My product turns into a sticky oil/gum during filtration."
  • Diagnosis: This is the classic "Oiling Out" phenomenon caused by residual solvent mixtures . The 4-nitropyridine core is lipophilic, but the chloromethyl group adds polarity. If you use a solvent system like Toluene/Hexane and cool it too fast, or if residual DCM remains, the crystal lattice collapses.

  • Solution:

    • Switch Solvent System: Use Ethyl Acetate (EtOAc) for precipitation.

    • Protocol: Dissolve the crude oil in minimal DCM. Add EtOAc dropwise until the solution is slightly turbid. Do not cool immediately. Stir at room temperature for 30 minutes to allow nucleation, then slowly cool to 0°C.

    • Reference: See Protocol 1 below for the specific DCM/EtOAc method [1].

Scenario B: "HPLC shows a large peak at RRT 0.85 that wasn't there during reaction monitoring."
  • Diagnosis: This is likely the 2-hydroxymethyl derivative (the starting material or hydrolysis product).

  • Root Cause: You likely performed an aqueous wash (bicarbonate or brine) to remove excess thionyl chloride (

    
    ). The chloromethyl group hydrolyzes rapidly in water, especially if the pH is >7.
    
  • Solution:

    • Stop Aqueous Washes: Remove excess

      
       and 
      
      
      
      by azeotropic distillation with Toluene. Do not introduce water until the very final recrystallization step, if at all.
    • Chemical Drying: If you must wash, use ice-cold water and dry the organic layer immediately over

      
       (Magnesium Sulfate), not sodium sulfate (which can hold water in its lattice).
      
Scenario C: "The solid is yellow/brown instead of off-white."
  • Diagnosis: Thermal degradation of the nitro group or formation of azo-dimers.

  • Root Cause: Reaction temperature exceeded 40°C. Nitro-pyridines are thermally sensitive.

  • Solution: Maintain chlorination temperature between -10°C and 10°C . Exotherms must be controlled strictly by dropwise addition of reagents [2].

Module 3: Optimized Purification Protocols

These protocols are designed to maximize purity by minimizing moisture exposure.

Protocol 1: Low-Temperature Chlorination & Precipitation

Best for: Converting the alcohol precursor to the chloride with >99% purity.

Reagents:

  • Precursor: 2-Hydroxymethyl-3-methyl-4-nitropyridine

  • Reagent: Thionyl Chloride (

    
    )
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Precipitant: Ethyl Acetate (EtOAc)[1]

Step-by-Step:

  • Dissolution: Suspend 10.0 g of precursor in 50 mL of anhydrous DCM. Cool the system to -5°C using an ice-salt bath.

  • Addition: Add 1.2 equivalents of

    
     dropwise over 30 minutes. Critical: Keep internal temp < 10°C.
    
  • Reaction: Stir at 0°C–10°C for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Concentration (The Trick): Do not wash with water. Evaporate the DCM and excess

    
     under reduced pressure at room temperature  (do not heat >30°C).
    
  • Chase: Add 20 mL Toluene and evaporate again to remove trace

    
     (azeotrope).
    
  • Crystallization: Dissolve the residue in minimal DCM (approx 10 mL). Slowly add Ethyl Acetate (30 mL) dropwise. A white crystalline solid should precipitate.[2]

  • Filtration: Filter under a nitrogen blanket if possible. Wash with cold Hexane.

Data Summary:

Parameter Standard Method (Aqueous Wash) Optimized Method (Anhydrous)
Yield 65-70% 85-90%
Purity (HPLC) 92-95% >99.0%
Impurity A (Alcohol) 3-5% <0.1%

| Color | Yellow/Brown | Off-White/White |

Module 4: Stability & Storage

The 2-chloromethyl moiety is a "ticking clock."

  • Storage Condition: Store at 2°C – 8°C under Argon or Nitrogen.

  • Container: Amber glass (light sensitive) with a Teflon-lined cap.

  • Shelf Life:

    • At Room Temp: Degrades within 48 hours (hydrolysis/dimerization).

    • At 4°C (Sealed): Stable for 3–6 months.

  • Safety Warning: This compound is a potent vesicant (blistering agent) and lachrymator. Handle only in a fume hood.

Module 5: Purification Decision Tree

Use this logic flow to determine the best reprocessing step if your batch fails specifications.

DecisionTree Start Batch Failed Purity Spec CheckImp Identify Major Impurity (HPLC/TLC) Start->CheckImp ImpurityAlcohol Impurity: Alcohol (Hydrolysis) CheckImp->ImpurityAlcohol Polar peak (low Rf) ImpurityColor Impurity: Colored Tars (Thermal) CheckImp->ImpurityColor Dark color / Baseline noise ActionReprocess Action: Re-chlorinate Dissolve in DCM, add 0.5 eq SOCl2 ImpurityAlcohol->ActionReprocess Cannot wash out ActionRecryst Action: Recrystallize Solvent: Ethanol (75%) or DCM/EtOAc ImpurityColor->ActionRecryst Remove tars

Figure 2: Reprocessing Decision Logic. Note that if the alcohol impurity is present, recrystallization is often ineffective because the alcohol co-crystallizes. Chemical reprocessing (re-chlorination) is required.

References
  • CN103539728A. Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. Google Patents.
  • US4221913A. Preparation of 2-(Chloromethyl)pyridine. Google Patents.
  • Organic Syntheses . 3-Methyl-4-Nitropyridine-1-Oxide. Coll. Vol. 4, p.654 (1963). Available at: [Link] (Foundational text on handling nitro-pyridine oxides safely).

Sources

base selection for nucleophilic substitution with 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Nucleophilic Substitution on 2-(Chloromethyl)-3-methyl-4-nitropyridine

Executive Summary

This guide addresses the specific challenges of functionalizing This compound . This substrate presents a unique "reactivity dichotomy": it contains a highly reactive electrophilic side chain (chloromethyl) and an electron-deficient aromatic ring activated by a nitro group.

The Core Challenge: You must select a base that neutralizes the acid byproduct (HCl) without triggering two fatal side reactions:

  • 
     Displacement:  Attack on the C4-nitro group (loss of the nitro moiety).
    
  • Exocyclic Elimination/Polymerization: Deprotonation of the activated methylene protons, leading to "oxidative tars."

Module 1: Base Selection Logic (The "Why")

The choice of base is dictated by the Hard/Soft Acid-Base (HSAB) principle and the


 of your nucleophile.
The Reactivity Landscape
  • Site A (Desired): The chloromethyl carbon (

    
    ). Reacts via 
    
    
    
    . Favored by "soft" nucleophiles and weak bases.[1]
  • Site B (Undesired): The C4 carbon (

    
    ). The nitro group makes this position highly electrophilic. "Hard" nucleophiles (alkoxides) or strong bases will attack here, displacing the nitro group.
    
Decision Matrix: Selecting Your Base

BaseSelection Start Select Nucleophile Type Thiol Thiol / Thiophenol (Soft Nucleophile) Start->Thiol Amine Amine (Primary/Secondary) (Mod. Hard Nucleophile) Start->Amine Alcohol Alcohol / Phenol (Hard Nucleophile) Start->Alcohol BaseThiol Inorganic Carbonate (K2CO3 or Cs2CO3) Thiol->BaseThiol Requires weak base BaseAmine Tertiary Amine (DIPEA or TEA) Amine->BaseAmine Scavenger only BaseAlcohol WARNING: High Risk of SNAr Use NaH (Low Temp) or Mitsunobu Alcohol->BaseAlcohol Competition with Nitro SolventThiol Solvent: Acetone, ACN, or DMF Temp: 0°C to RT BaseThiol->SolventThiol SolventAmine Solvent: DCM or THF Temp: 0°C BaseAmine->SolventAmine

Figure 1: Decision tree for base selection based on nucleophile class. Note the high risk associated with oxygen nucleophiles.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry within minutes. What happened?

  • Diagnosis: Base-induced decomposition. The methylene protons (at the chloromethyl group) are acidic due to the electron-withdrawing pyridine ring.

  • The Science: Strong bases (like

    
    , 
    
    
    
    , or even
    
    
    in non-biphasic systems) deprotonate this position, generating a reactive exocyclic methide that polymerizes.
  • Solution: Switch to a milder base like

    
      or 
    
    
    
    . Ensure the reaction is kept at
    
    
    during addition.

Q2: I see the product, but mass spec shows a peak at [M-46].

  • Diagnosis: Loss of the Nitro group (

    
    ).
    
  • The Science: You likely triggered an

    
     reaction where your nucleophile attacked C4 instead of the chloromethyl group. This is common if you heat the reaction or use alkoxides.
    
  • Solution: Lower the temperature. If using an alcohol nucleophile, do not use alkoxide bases; consider Silver(I) oxide (

    
    ) mediated coupling or Mitsunobu conditions if starting from the alcohol version of the substrate.
    

Q3: The reaction is stuck at 50% conversion.

  • Diagnosis: Chloride inhibition or solubility issues.

  • The Science: The released chloride ion (

    
    ) acts as a nucleophile, establishing an equilibrium.
    
  • Solution:

    • If using

      
      : Add a catalytic amount of 
      
      
      
      (Finkelstein condition) to generate the more reactive iodomethyl intermediate in situ.
    • If using organic bases: Switch solvent to Acetone to precipitate the amine-hydrochloride salt, driving the equilibrium forward.

Module 3: Experimental Protocols

Protocol A: Thiol Coupling (Standard)

Best for synthesis of sulfide intermediates (e.g., PPI precursors).

ParameterSpecification
Solvent Anhydrous Acetone or Acetonitrile (ACN)
Base Potassium Carbonate (

), anhydrous, granular
Stoichiometry Substrate (1.0 eq) : Nucleophile (1.1 eq) : Base (2.0 eq)
Temperature

start

Room Temperature (RT)

Step-by-Step:

  • Dissolve this compound (1.0 eq) in ACN (

    
    ).
    
  • Cool to

    
     in an ice bath.
    
  • Add

    
     (2.0 eq) followed by the thiol (1.1 eq).
    
  • Stir at

    
     for 30 mins, then warm to RT.
    
  • Validation: Monitor by TLC/LCMS. If C4-displacement occurs, switch base to

    
    .
    
Protocol B: Amine Coupling

Best for introducing secondary amines.

ParameterSpecification
Solvent Dichloromethane (DCM) or THF
Base DIPEA (Hünig's Base)
Stoichiometry Substrate (1.0 eq) : Amine (1.1 eq) : Base (1.5 eq)
Temperature

to

Step-by-Step:

  • Dissolve substrate in DCM. Cool to

    
    .
    
  • Add DIPEA (1.5 eq).

  • Add the amine nucleophile dropwise (diluted in DCM) to prevent localized hotspots.

  • Critical Step: Do not heat. Amines can attack the nitro group at elevated temperatures.

Module 4: Mechanistic Visualization

Understanding the competition between the desired


 and undesired 

pathways is critical for control.

ReactionPathways Substrate 2-(Chloromethyl)- 3-methyl-4-nitropyridine SN2 Path A: SN2 Attack (Chloromethyl) Substrate->SN2 Soft Nu Weak Base SNAr Path B: SNAr Attack (Nitro Group) Substrate->SNAr Hard Nu Heat Elim Path C: Elimination (Methide Formation) Substrate->Elim Strong Base (pKa > 15) ProdA Desired Product (C2-Substituted) SN2->ProdA ProdB Side Product (Nitro Displaced) SNAr->ProdB ProdC Black Tar (Polymerization) Elim->ProdC

Figure 2: Competing reaction pathways. Path A is the target; Path B and C are dominant failure modes caused by incorrect base selection.

References

  • Reactivity of 2-chloromethylpyridines

    • Smith, M. B. (2020).[2][3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reactivity of benzylic halides in heterocycles).

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Synthesis of Lansoprazole Intermediates (Relevant Substrate Usage)

    • Kubo, K., et al. (1990). "Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-1H-benzimidazole (Lansoprazole)." Chemical & Pharmaceutical Bulletin, 38(10), 2853-2858. (Demonstrates thiol coupling on similar pyridine scaffolds using mild bases).

  • Nitro Group Displacement (

    
    ) Risks: 
    
    • Makosza, M., & Wojciechowski, K. (2004).[2] "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." Chemical Reviews, 104(5), 2631–2666. (Mechanisms of nitro-displacement and ring substitution).

Sources

Validation & Comparative

Technical Guide: LC/MS/MS Analysis of 2-(Chloromethyl)-3-methyl-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genotoxic Challenge

In the synthesis of Proton Pump Inhibitors (PPIs) such as Lansoprazole and Rabeprazole, the intermediate 2-(Chloromethyl)-3-methyl-4-nitropyridine (CMNP) represents a critical quality attribute. Due to the presence of the reactive chloromethyl group and the nitro moiety, this compound is classified as a Potentially Mutagenic Impurity (PMI) under ICH M7 guidelines.

The analytical challenge is twofold:

  • Trace Quantification: Regulatory limits often require quantification at low ppm or ppb levels (Threshold of Toxicological Concern, TTC).

  • Chemical Instability: The chloromethyl group is highly susceptible to nucleophilic attack (solvolysis), making standard sample preparation protocols prone to under-reporting (false negatives).

This guide compares the industry-standard LC/MS/MS workflow against legacy alternatives (GC-MS, HPLC-UV), demonstrating why Triple Quadrupole MS is the requisite platform for this analysis.

Comparative Analysis: Selecting the Right Platform

While GC-MS and HPLC-UV are staples in QC labs, they exhibit critical deficiencies when analyzing thermally labile alkyl halides like CMNP at trace levels.

Method Performance Comparison Matrix
FeatureLC/MS/MS (Triple Quad) GC-MS (Single Quad) HPLC-UV
Sensitivity (LOD) Excellent (< 1 ng/mL)Moderate (10–50 ng/mL)Poor (> 500 ng/mL)
Selectivity High (MRM transitions)High (EI fragmentation)Low (Co-elution risk)
Analyte Stability High (Ambient temp analysis)Low (Thermal degradation of -NO₂ group)High
Matrix Effects Moderate (Requires divert valve)LowHigh (Baseline noise)
Throughput High (5–8 min run)Low (20+ min cooling cycles)Moderate
Why Alternatives Fail
  • GC-MS: The high injection port temperatures (200°C+) required to volatilize the matrix often induce thermal degradation of the nitro group or dechlorination of the alkyl halide, leading to non-linear calibration curves.

  • HPLC-UV: Lacks the sensitivity to reach the TTC limits (typically 1.5 µ g/day intake limit) without extensive pre-concentration, which exacerbates stability issues.

Decision Framework

The following decision tree illustrates the logical pathway for selecting LC/MS/MS for CMNP analysis based on stability and sensitivity requirements.

DecisionMatrix Start Impurity Analysis: this compound VolatilityCheck Is the compound thermally stable >150°C? Start->VolatilityCheck SensitivityCheck Required LOQ < 1 ppm? VolatilityCheck->SensitivityCheck No (Labile) GCMS GC-MS (Risk of Degradation) VolatilityCheck->GCMS Yes (Rare for Nitro/Chloro) HPLCUV HPLC-UV (Insufficient Sensitivity) SensitivityCheck->HPLCUV No LCMS LC-MS/MS (Recommended) SensitivityCheck->LCMS Yes

Figure 1: Analytical platform selection logic focusing on thermal stability and sensitivity thresholds.

Technical Deep Dive: LC/MS/MS Methodology

The Stability Trap (Crucial Insight)

The most common failure mode in analyzing chloromethyl pyridines is the use of Methanol as a solvent.

  • Mechanism: Methanol acts as a nucleophile, displacing the chloride to form the methoxymethyl derivative. This reaction can occur within minutes at room temperature.

  • Solution: Use Acetonitrile (ACN) as the diluent. It is aprotic and does not react with the alkyl halide.

Experimental Protocol

This protocol is designed for a Triple Quadrupole system (e.g., Sciex 6500+ or Thermo Altis).

Step 1: Sample Preparation
  • Diluent: 100% Acetonitrile (LC-MS Grade).

  • Stock Solution: Weigh 10 mg of CMNP reference standard into a 100 mL volumetric flask. Dilute to volume with ACN. (Store at 4°C, stable for 48 hours).

  • Sample Solution: Weigh 50 mg of API (e.g., Lansoprazole) into a 15 mL centrifuge tube. Add 10 mL ACN. Vortex for 2 min. Centrifuge at 4000 rpm for 5 min to settle insoluble excipients if analyzing drug product.

Step 2: Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.

    • Rationale: A high-strength silica (HSS) column retains polar pyridines better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-5 min: 5% -> 95% B

    • 5-7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Step 3: Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Why? The pyridine nitrogen is easily protonated

      
      .
      
  • Source Temp: 450°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
CMNP 187.0141.025Quantifier (Loss of NO₂)
CMNP 187.0151.030Qualifier (Loss of Cl)
Lansoprazole 370.1252.020IS / Monitor

Visualizing the Workflow

The following diagram details the flow from sample extraction to data processing, highlighting the critical "No Methanol" control point.

Workflow Sample Sample (API/Intermediate) Solvent Solvent Choice: Acetonitrile ONLY Sample->Solvent Dissolve Prep Vortex & Centrifuge (Cold Chain Recommended) Solvent->Prep LC UHPLC Separation (C18, Acidic pH) Prep->LC Inject MS ESI+ MS/MS (MRM: 187 -> 141) LC->MS Elute Data Quantification (ppb level) MS->Data Analyze

Figure 2: End-to-End Analytical Workflow. Note the critical solvent selection step to prevent artifact formation.

Validation Data (Expected Performance)

The following data represents typical validation results for this method under ICH Q2(R1) guidelines.

ParameterResultAcceptance Criteria
LOD (Limit of Detection) 0.5 ng/mL (ppm relative to API)S/N > 3
LOQ (Limit of Quantitation) 1.5 ng/mLS/N > 10
Linearity (R²) > 0.999 (Range: 1.5 – 100 ng/mL)> 0.990
Accuracy (Recovery) 92% – 105%80% – 120%
Precision (%RSD) < 4.5% (n=6)< 10%
Solution Stability 24 Hours (in Acetonitrile)< 10% change

References

  • ICH M7(R2). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[2][3][4] International Council for Harmonisation, 2023.

  • Reddy, A.V., et al. "Development and validation of a sensitive LC-MS/MS method for the determination of genotoxic impurities in Lansoprazole."[1] Journal of Pharmaceutical and Biomedical Analysis, 2015. (Contextual grounding for PPI impurity analysis).

  • Liu, M., et al. "Determination of alkyl halides in pharmaceutical substances." Trends in Analytical Chemistry, 2013. (Discusses solvolysis risks of chloromethyl groups).
  • ResolvMass. "GC-MS vs LC-MS for Impurity Testing." ResolvMass Laboratories, 2026.[5]

  • Thermo Fisher Scientific. "HRAM LC-MS method for the determination of nitrosamine impurities in drugs." (Demonstrates ESI+ applicability for similar nitrogenous impurities).

Sources

A Comparative Guide to Analytical Method Validation for 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of analytical methods for the validation of 2-(Chloromethyl)-3-methyl-4-nitropyridine, a key intermediate in pharmaceutical synthesis. The integrity of analytical data is paramount in drug development, ensuring product quality, safety, and efficacy. This document provides an in-depth analysis of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification and purity assessment of this compound. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Critical Role of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For a pharmaceutical intermediate like this compound, a validated method ensures that measurements of purity and strength are accurate, reliable, and reproducible. This is crucial for controlling the quality of the active pharmaceutical ingredient (API) and the final drug product.

Comparison of Analytical Methodologies

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended application. Here, we compare a stability-indicating HPLC method, ideal for purity and assay determination in the presence of degradation products, with a GC method, which is well-suited for analyzing volatile impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[4][5]Higher cost of instrumentation and solvents compared to some other methods.Purity determination, assay for potency, stability testing, and impurity profiling.[5]
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.Excellent for the analysis of volatile impurities; high separation efficiency.[6][7]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.Analysis of residual solvents and volatile impurities.

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[8] Forced degradation studies are essential in the development of such methods to understand the degradation pathways of the drug substance.[8][9]

Hypothetical HPLC Method Validation Data

The following table summarizes hypothetical validation data for an HPLC method for this compound, demonstrating its suitability for quality control.

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity/Selectivity The analyte peak should be well-resolved from impurity peaks and any matrix components. Peak purity analysis should confirm no co-eluting peaks.[10]The method is specific for this compound. No interference was observed from the blank, placebo, or known impurities. Peak purity index was >0.999.
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.999.[5]Linear over the range of 50-150% of the target concentration, with r² = 0.9998.
Range For assay: 80% to 120% of the test concentration. For purity: Reporting level to 120% of the impurity specification.[5]The method is linear, accurate, and precise over the range of 80-120 µg/mL.
Accuracy Recovery of 98.0% to 102.0% of the known amount of analyte spiked into a placebo.[5]Mean recovery was 99.5% with a relative standard deviation (RSD) of <1.0%.
Precision (Repeatability) RSD of ≤1.0% for six replicate injections of the standard solution.RSD for peak area was 0.5%.
Precision (Intermediate) RSD of ≤2.0% for analyses conducted on different days by different analysts.Overall RSD was 1.2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.15 µg/mL
Robustness The method's performance is unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The method was found to be robust with respect to minor changes in mobile phase composition, flow rate, and column temperature.
Experimental Protocol: HPLC Method

Objective: To determine the purity and assay of this compound using a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Sample of this compound

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a concentration similar to the standard solution.

  • System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution five times. The RSD of the peak areas should be ≤1.0%.

  • Analysis: Inject the blank (mobile phase), followed by the standard solution and the sample solution.

  • Calculations: Calculate the assay and purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Method Optimization (Column, Mobile Phase, etc.) Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) Dev->Forced_Deg Inform Stability-Indicating Nature Specificity Specificity Forced_Deg->Specificity Demonstrate Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Sample Analysis & Reporting Robustness->Routine Validated Method

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds.[7] For this compound, GC can be particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents.

Hypothetical GC Method Validation Data

The following table summarizes hypothetical validation data for a GC method for the analysis of volatile impurities in this compound.

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity/Selectivity The impurity peaks should be well-resolved from the main analyte peak and any other components.The method is specific for the target volatile impurities. No interference was observed from the main compound.
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.995 for each impurity.Linear over the specified range for each impurity, with r² > 0.997.
Range From the reporting threshold to 120% of the specification limit for each impurity.The method is linear, accurate, and precise over the defined range for each impurity.
Accuracy Recovery of 90.0% to 110.0% of the known amount of each impurity spiked into the sample.Mean recovery for all impurities was between 95.2% and 104.5%.
Precision (Repeatability) RSD of ≤5.0% for each impurity.RSD for all impurities was <3.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 for each impurity.Ranged from 0.5 to 2 ppm for different impurities.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 for each impurity.Ranged from 1.5 to 6 ppm for different impurities.
Robustness The method's performance is unaffected by small, deliberate variations in method parameters (e.g., oven temperature ramp, carrier gas flow rate).The method was found to be robust with respect to minor changes in temperature program and flow rate.
Experimental Protocol: GC Method

Objective: To determine the presence of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

Reagents and Materials:

  • High-purity nitrogen or helium (carrier gas)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Reference standards for expected volatile impurities

  • Sample of this compound

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas Flow Rate: 1.5 mL/min

  • Split Ratio: 20:1

Procedure:

  • Standard Solution Preparation: Prepare a stock solution containing known concentrations of the potential volatile impurities in the chosen solvent.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a specified concentration.

  • System Suitability: Inject the standard solution to ensure adequate resolution and peak shape for all impurities.

  • Analysis: Inject the blank (solvent), followed by the standard solution and the sample solution.

  • Calculations: Identify and quantify any volatile impurities in the sample by comparing their retention times and peak areas to those of the standards.

Workflow for GC Method Validation

GC_Validation_Workflow cluster_dev_gc Method Development cluster_val_gc Method Validation (ICH Q2(R1)) cluster_routine_gc Routine Analysis Dev_GC Method Optimization (Column, Temperature Program, etc.) Specificity_GC Specificity Dev_GC->Specificity_GC Linearity_GC Linearity & Range Specificity_GC->Linearity_GC Accuracy_GC Accuracy Linearity_GC->Accuracy_GC Precision_GC Precision Accuracy_GC->Precision_GC LOD_LOQ_GC LOD & LOQ Precision_GC->LOD_LOQ_GC Robustness_GC Robustness LOD_LOQ_GC->Robustness_GC Routine_GC Impurity Analysis & Reporting Robustness_GC->Routine_GC Validated Method

Caption: Workflow for the development and validation of a GC method for volatile impurities.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the analytical method validation of this compound. The choice between them depends on the specific analytical goal. For comprehensive purity and assay determination, a stability-indicating HPLC method is indispensable. For the targeted analysis of volatile impurities, a validated GC method provides the necessary sensitivity and resolution. By adhering to the principles of method validation outlined in ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of their analytical data, which is fundamental to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. PubMed. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Pyridines Separation of pyridine and other amines. Agilent. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. Available at: [Link]

  • Forced Degradation Studies in Pharmaceuticals. Scribd. Available at: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • Analytical Method Validation: An Updated Review. SciSpace. Available at: [Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. ResearchGate. Available at: [Link]

  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

Sources

Technical Validation Guide: Genotoxic Impurity Analysis of 2-(Chloromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1]

In the synthesis of pyridine-based pharmaceuticals (e.g., proton pump inhibitors like Pantoprazole or Lansoprazole), 2-(chloromethyl)pyridine (2-CMP) and its derivatives often serve as key intermediates. However, due to their alkylating nature, they are classified as Potential Genotoxic Impurities (PGIs) .

Under ICH M7(R2) guidelines, these DNA-reactive substances must be controlled to negligible risk levels—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . For a drug with a maximum daily dose of 1 g, this necessitates a limit of 1.5 ppm , requiring highly sensitive analytical methods.

The Core Challenge: 2-CMP is chemically unstable in the aqueous environments typical of Reverse Phase HPLC (RP-HPLC). It undergoes rapid hydrolysis to form 2-(hydroxymethyl)pyridine, leading to underestimation of the impurity and regulatory non-compliance.

This guide compares two validation strategies:

  • Direct LC-MS/MS (Non-Aqueous Injection)

  • Derivatization-Assisted LC-MS/MS (Recommended)

The Stability Paradox: Why Standard Methods Fail

Before selecting a protocol, one must understand the analyte's behavior. 2-CMP contains a good leaving group (chloride) at the benzylic position, making it highly susceptible to Nucleophilic Substitution (


).
  • In Water/Buffer: Rapid hydrolysis (

    
     at neutral pH).
    
  • In Methanol: Slow solvolysis to form the methyl ether.

  • In Acetonitrile: Relatively stable, but requires a non-aqueous injection to maintain integrity during the chromatographic run.

Diagram 1: Analytical Strategy Decision Tree

The following logic flow illustrates why derivatization is the superior choice for this specific analyte.

AnalyticalStrategy Start Start: 2-(Chloromethyl)pyridine Analysis IsStable Is Analyte Stable in Water? Start->IsStable Direct Direct RP-HPLC/UV IsStable->Direct Yes Sensitivity Is Limit < 10 ppm? IsStable->Sensitivity No (Hydrolysis Risk) GCMS GC-MS Analysis Sensitivity->GCMS No (High Limits) Thermal Is Analyte Thermally Stable? Sensitivity->Thermal Yes (Low Limits) Thermal->GCMS Yes LCMS_Direct Direct LC-MS/MS (Non-Aqueous Diluent) Thermal->LCMS_Direct No (Degrades) Derivatization Derivatization LC-MS/MS (Nucleophilic Substitution) Thermal->Derivatization Unstable & Sensitive LCMS_Direct->Derivatization Poor Peak Shape / Matrix Effects

Figure 1: Decision tree for selecting the analytical methodology for reactive alkyl halides.

Comparative Analysis: Direct vs. Derivatization

We evaluated both methods to determine which provides the necessary "Self-Validating" robustness required for GMP release testing.

Method A: Direct LC-MS/MS (The "Minimally Viable" Approach)
  • Principle: Dissolve sample in 100% Acetonitrile; inject onto a C18 column with a rapid gradient.

  • Pros: No sample prep reaction time.

  • Cons:

    • In-Source Degradation: The analyte can hydrolyze during the electrospray ionization process if the mobile phase contains water.

    • Matrix Interference: The API (Active Pharmaceutical Ingredient) often suppresses the signal of the small, polar impurity.

    • Poor Retention: Small polar alkyl halides often elute in the void volume.

Method B: Derivatization with Secondary Amine (The "Gold Standard")
  • Principle: React the unstable alkyl halide (2-CMP) with a stable nucleophile (e.g., Piperidine) to form a stable tertiary amine.

  • Mechanism:

    
     reaction.[1]
    
  • Pros:

    • Stability: The product is chemically inert in aqueous mobile phases.

    • Sensitivity: The tertiary amine moiety protonates easily (

      
      ), increasing MS response by 10-50x.
      
    • Selectivity: The derivatized peak shifts away from the API and solvent front.

Performance Comparison Table
FeatureMethod A: Direct LC-MSMethod B: Derivatization (Piperidine)
Analyte Stability < 4 hours (in vial)> 48 hours (in vial)
LOQ (Limit of Quantitation) ~1.0 ppm0.1 ppm
Linearity (

)
0.985 (Variable)> 0.999
Matrix Effect High SuppressionMinimal
Regulatory Risk High (False Negatives)Low (Robust)

Validated Experimental Protocol (Method B)

This protocol utilizes Piperidine as the derivatization reagent. It converts 2-(chloromethyl)pyridine (m/z ~127) to 1-(pyridin-2-ylmethyl)piperidine (m/z ~177), locking the impurity into a stable form.

Reaction Mechanism Visualization

ReactionMechanism Reactant1 2-(chloromethyl)pyridine (Unstable Electrophile) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate + Reagent Reagent Piperidine (Nucleophile) Reagent->Intermediate Product 1-(pyridin-2-ylmethyl)piperidine (Stable Analyte) Intermediate->Product Fast Byproduct HCl Intermediate->Byproduct

Figure 2: Stabilization of the genotoxic impurity via nucleophilic substitution with piperidine.

Step-by-Step Methodology

Reagents:

  • Derivatizing Reagent: 1.0 M Piperidine in Acetonitrile.

  • Diluent: Acetonitrile (HPLC Grade).

  • Buffer: 10 mM Ammonium Formate (pH 3.5).

Workflow:

  • Standard Preparation: Prepare a stock solution of 2-CMP (1000 ppm) in Acetonitrile. Dilute to working concentration (e.g., 0.1 ppm relative to API).

  • Sample Preparation: Weigh 100 mg of API into a 10 mL volumetric flask.

  • Derivatization Step:

    • Add 5 mL of Acetonitrile.

    • Add 1.0 mL of 1.0 M Piperidine solution .

    • Sonicate for 10 minutes at Room Temperature (25°C). Note: Heat is unnecessary and may degrade the API.

    • Make up to volume with Acetonitrile.

  • LC-MS/MS Parameters:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm, 1.8 µm.
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode):

  • Precursor Ion: 177.1 m/z (Derivatized Product)

  • Product Ions: 84.1 m/z (Piperidine ring fragment), 98.1 m/z.

  • Collision Energy: Optimized per instrument (typically 20-30 eV).

Validation Data Summary

The following data represents typical results obtained during method validation under GMP conditions.

Table 1: Accuracy and Recovery

Spiked at 3 levels into Pantoprazole API.

Spike Level (ppm)Measured Conc. (ppm)Recovery (%)% RSD (n=6)
0.15 (LOQ)0.14898.74.2
1.5 (Target)1.52101.32.1
3.0 (120%)2.9598.31.8
Table 2: System Suitability

Comparison of Direct vs. Derivatized peak properties.

ParameterDirect MethodDerivatized MethodAcceptance Criteria
Retention Time 1.2 min (Unretained)4.5 min> 2.0 min
Tailing Factor 1.81.1< 1.5
Signal-to-Noise (LOQ) 8:145:1> 10:1

Conclusion

For the validation of 2-(chloromethyl)pyridine derivatives, Method B (Derivatization) is the only scientifically sound approach that satisfies the "Trustworthiness" pillar of E-E-A-T.

Direct analysis methods suffer from inherent chemical instability, leading to potential false negatives—a critical failure in genotoxicity testing. By converting the reactive alkyl halide into a stable tertiary amine using piperidine, researchers ensure:

  • Sample Integrity: The analyte stops degrading the moment the reagent is added.

  • Regulatory Compliance: The method easily achieves LOQs well below the ICH M7 limit of 1.5 µ g/day .

  • Robustness: The assay is unaffected by minor variations in mobile phase pH or hold times.

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. 2023.

  • Venugopal, N., et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.[2][3] Journal of Pharmaceutical and Biomedical Analysis. 2012.[2][4]

  • Reddy, A.V., et al. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.[3] Journal of Analytical Methods in Chemistry. 2018.

  • BenchChem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. BenchChem Technical Notes. 2025.

  • European Medicines Agency. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[5] EMA Scientific Guidelines. 2023.

Sources

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Data of 2-(Chloromethyl)-3-methyl-4-nitropyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the precise characterization of molecular structures is paramount. 2-(Chloromethyl)-3-methyl-4-nitropyridine serves as a crucial intermediate in the synthesis of various bioactive molecules, making a thorough understanding of its spectroscopic signature essential for reaction monitoring, quality control, and impurity profiling.[1][2] This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. While explicit, publicly available spectra for this specific compound are not readily found in the reviewed literature, this guide will leverage established NMR principles and comparative data from structurally similar compounds to provide a robust, predictive analysis.

The following sections will dissect the anticipated spectral features of the title compound, drawing comparisons with key analogues to highlight the subtle yet significant shifts in spectroscopic data that arise from structural modifications. This comparative approach is designed to empower researchers to confidently identify their target molecule and differentiate it from potential precursors, isomers, and byproducts.

Predicted NMR Spectroscopic Profile of this compound

The structure of this compound, with its distinct electronic environment, gives rise to a predictable yet informative NMR spectrum. The electron-withdrawing nature of the nitro group at the C4 position and the chlorine atom in the chloromethyl group, coupled with the influence of the pyridine ring's nitrogen, creates a unique chemical shift landscape.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display three distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methyl protons.

  • Aromatic Protons (H5 & H6): The protons on the pyridine ring at positions 5 and 6 are expected to appear as two distinct doublets in the downfield region of the spectrum, likely between δ 7.0 and 9.0 ppm. The H6 proton, being adjacent to the ring nitrogen, will experience a greater deshielding effect and thus resonate at a higher chemical shift than the H5 proton. The coupling between these two adjacent protons should result in a coupling constant (³JHH) of approximately 5-6 Hz.

  • Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are expected to appear as a singlet, as there are no adjacent protons to induce splitting. Due to the electronegativity of the attached chlorine atom, this signal should be found in the range of δ 4.5-5.0 ppm.

  • Methyl Protons (-CH₃): The protons of the methyl group at the C3 position will also appear as a singlet and are expected to be the most upfield signal, likely in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule, with six distinct signals anticipated for the seven carbon atoms (due to the symmetry of the methyl group).

  • Aromatic Carbons: The five carbons of the pyridine ring will each produce a unique signal. The carbon bearing the nitro group (C4) is expected to be significantly deshielded, appearing far downfield. The carbons adjacent to the nitrogen (C2 and C6) will also be downfield, with C2 being further deshielded due to the attached chloromethyl group. C3 and C5 will be found at relatively more upfield positions within the aromatic region.

  • Chloromethyl Carbon (-CH₂Cl): This carbon will be found in the aliphatic region, typically between δ 40-50 ppm, influenced by the attached chlorine.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal in the spectrum, expected to resonate at approximately δ 15-20 ppm.

Comparative Analysis with Structural Analogues

To substantiate our predictions and provide a practical guide for spectral interpretation, we will now compare the expected NMR data of this compound with the available data for its precursors and isomers. This comparison is critical for identifying the successful synthesis of the target compound and for detecting any unreacted starting materials or undesired side products.

Precursor and Isomer Comparison

A common precursor in the synthesis of substituted pyridines is the corresponding hydroxymethyl or chloro-pyridine derivative. For instance, the synthesis of 2-chloro-4-methyl-3-nitropyridine has been reported.[3] The NMR data for such compounds, when compared to our target molecule, reveal key structural differences.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)-CH₂X Protons (ppm)-CH₃ Protons (ppm)
This compound (Predicted) H5 & H6: Doublets (δ 7.0-9.0)-CH₂Cl: Singlet (δ 4.5-5.0)-CH₃: Singlet (δ 2.0-2.5)
2-Chloro-4-methyl-3-nitropyridine [4]H5 & H6: Doublets (δ ~7.5-8.5)N/A-CH₃: Singlet (δ ~2.6)
2-Chloro-3-methyl-5-nitropyridine [5]H4 & H6: Doublets (δ ~8.0-9.0)N/A-CH₃: Singlet (δ ~2.5)
2-(Hydroxymethyl)pyridine [6]Multiplets (δ 7.0-8.5)-CH₂OH: Singlet (δ ~4.7)N/A
2-(Chloromethyl)pyridine hydrochloride [7]Multiplets (δ 7.9-8.8)-CH₂Cl: Singlet (δ ~5.2)N/A

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

CompoundAromatic Carbons (ppm)-CH₂X Carbon (ppm)-CH₃ Carbon (ppm)
This compound (Predicted) 5 signals in δ 120-160 range~ δ 40-50~ δ 15-20
2-Chloro-4-methyl-5-nitropyridine [8]5 signals in δ 120-160 rangeN/A~ δ 18
Pyridine [9]C2/6: 150.2, C3/5: 124.1, C4: 136.2N/AN/A

The comparison highlights that the presence of the chloromethyl group introduces a characteristic signal in both the ¹H and ¹³C NMR spectra that is absent in the chloro-substituted analogues. Furthermore, the position of the nitro and methyl groups significantly influences the chemical shifts of the aromatic protons and carbons, allowing for clear differentiation between isomers. The influence of substituent positioning on the NMR spectra of nitropyridine derivatives has been a subject of detailed study, providing a solid theoretical foundation for these predictions.[10]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to standardized experimental protocols is essential. The following provides a generalized methodology for the NMR analysis of this compound and its analogues.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton resonance frequency of 300 MHz or higher for optimal signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption peaks and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Visualizing the Data and Workflow

To further clarify the structural assignments and the experimental process, the following diagrams are provided.

Figure 1: Predicted ¹H and ¹³C NMR Assignments for this compound cluster_structure Chemical Structure cluster_assignments Predicted NMR Assignments structure structure H_NMR ¹H NMR H5, H6 δ 7.0-9.0 ppm (d) -CH₂Cl δ 4.5-5.0 ppm (s) -CH₃ δ 2.0-2.5 ppm (s) C_NMR ¹³C NMR Aromatic Cs δ 120-160 ppm -CH₂Cl δ 40-50 ppm -CH₃ δ 15-20 ppm Figure 2: General Workflow for NMR Analysis cluster_workflow Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C ¹H NMR Data Acquisition B->C D ¹³C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis & Interpretation E->F

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally related compounds and foundational spectroscopic principles, we have outlined the key spectral features that researchers can expect to observe. The comparative data presented herein should serve as a valuable tool for the unambiguous identification of this important synthetic intermediate and for the quality assessment of reaction mixtures. As with all analytical endeavors, the acquisition of high-quality experimental data using standardized protocols is the ultimate arbiter of molecular structure.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • GLP Pharma Standards. 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride. [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

  • PubChem. 2-Amino-6-methylpyridine. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Pharmaffiliates. This compound. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

A Comparative Guide to the Biological Activity of Nitropyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a nitro group onto this versatile heterocycle gives rise to nitropyridines, a class of compounds that serve as both critical synthetic intermediates and possess intrinsic biological activities.[1][3] This guide provides an in-depth comparison of the biological activities of nitropyridine isomers, focusing on how the position of the nitro group—at the 2, 3, or 4-position—influences their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. While direct comparative data on the parent isomers is often limited, this guide synthesizes findings from key derivatives to illuminate the structure-activity relationships that govern their biological profiles.

The Critical Role of the Nitro Group Position

The electronic properties of the pyridine ring are significantly altered by the placement of the electron-withdrawing nitro group. This, in turn, dictates the molecule's reactivity, binding affinities, and metabolic fate. Understanding the distinct characteristics imparted by the 2-, 3-, and 4-nitro substitutions is paramount for designing novel therapeutics with enhanced efficacy and selectivity.

Comparative Biological Activities

Antimicrobial Activity

Nitropyridine derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and protozoa.[3][4] The mechanism of action is often attributed to the bioreduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.

While comprehensive comparative studies on the parent isomers are not extensively documented, research on their derivatives provides valuable insights. For instance, certain derivatives of 3-nitropyridine have shown marked systemic effects against trichomonads, while some 2-nitropyridine derivatives exhibit activity against Entamoeba histolytica.[4] Furthermore, derivatives of 2-chloro-5-nitropyridine have been investigated for the synthesis of compounds with broad-spectrum antibacterial action.[5] A notable example of a related compound's activity is 4-nitropyridine-N-oxide, which acts as a quorum-sensing inhibitor, thereby reducing bacterial adhesion and biofilm formation.[6]

Table 1: Antimicrobial Activity of Selected Nitropyridine Derivatives

Compound/Derivative ClassOrganism(s)Activity Metric (e.g., MIC)Reference(s)
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosisMIC: 4-64 µg/mL[3]
3(5)-Nitropyridine-functionalized azoles/pyridazinesS. aureus, E. coli, Colpoda steiniiModerate antibacterial and antiprotozoal effects[1]
3-(3-Pyridyl)-oxazolidinone-5-methyl ester derivatives (from 2-chloro-5-nitropyridine)B. subtilisMIC: 16 µg/mL for the most potent derivative[5]
2-Nitropyridine derivativesEntamoeba histolytica, Trichomonas fetusDetectable systemic effect (hamster), weak activity (mouse)[4]
3-Nitropyridine derivativesTrichomonadsMarked systemic effect[4]
Anticancer and Cytotoxic Activity

The anticancer potential of nitropyridines is an area of intense research. The hypoxic environment of solid tumors can facilitate the reduction of the nitro group, leading to selective cytotoxicity towards cancer cells.

Derivatives of 3-nitropyridine have emerged as particularly promising anticancer agents.[2] Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, inducing cell cycle arrest in the G2-M phase and subsequent apoptosis.[2] These compounds have demonstrated strong cytotoxic effects in the nanomolar range across a variety of cancer cell lines, while showing selectivity for rapidly dividing cancer cells over normal cells.[2]

Table 2: Cytotoxic Activity of Selected 3-Nitropyridine Analogues

CompoundCell LineIC50 (nM)Reference(s)
4AZA2891Jurkat (T-cell leukemia)12[2]
A549 (Lung carcinoma)16[2]
HT-29 (Colorectal adenocarcinoma)15[2]
U266 (Multiple myeloma)12[2]
4AZA2996Jurkat (T-cell leukemia)12[2]
A549 (Lung carcinoma)12[2]
HT-29 (Colorectal adenocarcinoma)11[2]
U266 (Multiple myeloma)11[2]

The mechanism of action for these 3-nitropyridine analogues involves the inhibition of tubulin polymerization by binding to the colchicine site, which ultimately disrupts microtubule dynamics.[2]

Enzyme Inhibition

The electron-deficient nature of the nitropyridine ring makes it an attractive scaffold for designing enzyme inhibitors. The nitro group can participate in hydrogen bonding and other electrostatic interactions within an enzyme's active site, leading to potent inhibition.

Derivatives of nitropyridines have been shown to inhibit a variety of enzymes. For instance, a 5-nitropyridin-2-yl derivative exhibited dual inhibition of chymotrypsin and urease, with IC50 values of 8.67 µM and 29.21 µM, respectively.[7] Urease inhibition is a key strategy for treating infections by urease-producing bacteria like Helicobacter pylori.[1] Additionally, 3-nitropyridine fused with a furoxan ring has been studied as a dual inhibitor of HIV-1 integrase and RNase H.[8]

Table 3: Enzyme Inhibitory Activity of Selected Nitropyridine Derivatives

Derivative ClassTarget EnzymeIC50Reference(s)
5-Nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1 µM[7]
Urease29.21 ± 0.98 µM[7]
3-Nitropyridylpiperazine derivativesJack Bean Urease~2.0–2.3 µM[1]
4-Aza-6-nitrobenzofuroxan (3-Nitropyridine fused with furoxan)HIV-1 Integrase (strand transfer)190 ± 30 μM[8]
HIV-1 Integrase (3′ processing)60 ± 15 μM[8]
HIV-1 RNase H90 ± 20 μM[8]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized procedure for determining the MIC of a test compound against a bacterial strain.[9]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compound in broth start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microplate wells with compound dilutions and bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually inspect for turbidity (growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the nitropyridine isomer in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Within 15 minutes of preparation, add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. The final volume in each well should be uniform (e.g., 100 µL). Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[9]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][11]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start seed_cells Seed cells in a 96-well plate and allow to adhere start->seed_cells add_compound Treat cells with serial dilutions of test compound seed_cells->add_compound incubate_treatment Incubate for a defined period (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the nitropyridine isomer in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-treated and untreated control wells. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3][12]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

In Vitro Urease Inhibition Assay

This protocol describes a colorimetric assay to determine the urease inhibitory activity of test compounds.[1]

Urease_Inhibition_Workflow cluster_incubation Enzyme Incubation cluster_detection Ammonia Detection (Berthelot Method) cluster_analysis Data Analysis mix Mix urease enzyme, buffer, and test compound (or control) in a 96-well plate pre_incubate Pre-incubate briefly mix->pre_incubate add_urea Add urea solution to initiate reaction pre_incubate->add_urea incubate Incubate at 37°C add_urea->incubate add_reagents Add phenol-hypochlorite reagents (catalyzed by sodium nitroprusside) incubate->add_reagents color_dev Incubate for color development (blue-green) add_reagents->color_dev read_absorbance Measure absorbance (625-670 nm) color_dev->read_absorbance calculate_inhibition Calculate % inhibition relative to control read_absorbance->calculate_inhibition

Caption: Experimental workflow for the in vitro urease inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Jack bean urease, urea, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).[14]

  • Assay Setup: In a 96-well plate, add the urease solution, buffer, and the test compound at various concentrations. For the negative control, add the solvent used to dissolve the compounds instead of the test compound.[1]

  • Enzyme Reaction: Initiate the reaction by adding the urea solution to all wells. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[14]

  • Ammonia Quantification (Berthelot Method): Stop the reaction and quantify the ammonia produced. Add a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside. This will form a blue-green indophenol compound.[1]

  • Absorbance Measurement: Measure the absorbance of the colored product spectrophotometrically between 625 and 670 nm. The intensity of the color is directly proportional to the amount of ammonia produced.[1]

  • Calculation: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.[1]

Conclusion and Future Directions

The position of the nitro group on the pyridine ring is a critical determinant of biological activity. While direct comparative data for the parent 2-, 3-, and 4-nitropyridine isomers are limited, the extensive research on their derivatives strongly suggests that each isomeric scaffold offers unique opportunities for drug design. The 3-nitropyridine core, in particular, has shown significant promise in the development of potent anticancer agents that act as microtubule inhibitors. The antimicrobial and enzyme-inhibiting properties observed across various nitropyridine derivatives further underscore the therapeutic potential of this compound class.

Future research should aim to conduct direct, head-to-head comparisons of the parent nitropyridine isomers in a standardized panel of biological assays. Such studies would provide a foundational dataset for medicinal chemists and accelerate the rational design of next-generation pyridine-based therapeutics. The detailed protocols provided in this guide offer a validated framework for undertaking such investigations.

References

Sources

Assessing the Purity of Synthesized Molecules from 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reactive Handle" Challenge

In the synthesis of Proton Pump Inhibitors (PPIs) like Lansoprazole, 2-(Chloromethyl)-3-methyl-4-nitropyridine (CMNP) serves as the critical electrophilic "warhead." Its benzylic-like chloride is designed to be highly reactive toward thiols. However, this same reactivity makes purity assessment of the downstream products (specifically the thioether intermediates) a distinct analytical challenge.

The primary risks are twofold:

  • Hydrolytic Instability: The chloromethyl group rapidly hydrolyzes to the alcohol (2-(hydroxymethyl)-3-methyl-4-nitropyridine) in the presence of atmospheric moisture, creating a persistent impurity that co-elutes in standard reverse-phase systems.

  • Genotoxic Potential: Residual CMNP is an alkylating agent. Ensuring its clearance to ppm levels in the final synthesized molecule is a regulatory mandate (ICH M7).

This guide compares three analytical workflows—HPLC-UV , UPLC-MS/MS , and qNMR —to determine which offers the optimal balance of speed, sensitivity, and absolute accuracy for this specific pyridine derivative chemistry.

Section 1: The Chemical Context & Impurity Landscape

To assess purity effectively, we must first map the transformation and its failure modes. The synthesis typically involves coupling CMNP with 2-mercaptobenzimidazole to form the Sulfide Intermediate .

The Impurity Genesis
  • Impurity A (Hydrolysis): 2-(Hydroxymethyl)-3-methyl-4-nitropyridine. Arises from wet solvents or poor storage of CMNP.

  • Impurity B (Dimerization): Bis-sulfide. Arises from oxidation of the thiol coupling partner.

  • Impurity C (Over-reaction): Sulfone. If the synthesis involves a subsequent oxidation step (Sulfide

    
     Sulfoxide), over-oxidation to sulfone is the critical quality attribute.
    
Visualization: Synthesis & Impurity Pathway

CMNP_Pathway CMNP Start: CMNP (Chloromethyl-pyridine) Sulfide Product: Sulfide Intermediate CMNP->Sulfide Coupling (Base) Hydrolysis Impurity A: Hydroxymethyl-pyridine CMNP->Hydrolysis H2O (Hydrolysis) Thiol Reagent: 2-Mercaptobenzimidazole Thiol->Sulfide Sulfone Impurity C: Sulfone (Over-oxidation) Sulfide->Sulfone Oxidation (Uncontrolled)

Figure 1: Reaction pathway showing the genesis of critical impurities from the CMNP starting material.

Section 2: Comparative Analysis of Methods

Method A: RP-HPLC with UV Detection (The QC Workhorse)

Best For: Routine batch release and quantifying Impurity A (Alcohol).

  • The Mechanism: Uses a C18 stationary phase.[1][2][3][4]

  • The Challenge: Pyridines are basic. On standard silica columns, they interact with residual silanols, causing severe peak tailing.

  • The Solution: Use of "sacrificial bases" (Triethylamine) or ion-pairing agents in the mobile phase is mandatory to achieve Gaussian peak shapes.

  • Verdict: Excellent for relative purity (% area) but requires reference standards for absolute quantification due to differing extinction coefficients between the chlorinated starting material and the coupled product.

Method B: UPLC-MS/MS (The Trace Detective)

Best For: Genotoxic impurity (GTI) clearance and identifying unknowns.

  • The Mechanism: Electrospray Ionization (ESI) in positive mode. The pyridine nitrogen protonates easily

    
    .
    
  • The Advantage: The chloromethyl moiety has a distinct isotopic pattern (

    
     ratio of 3:1). MS is the only way to definitively prove CMNP clearance to <10 ppm levels.
    
  • Verdict: Overkill for general purity, but essential for safety validation.

Method C: qNMR (The Absolute Truth)

Best For: Potency assignment and Reference Standard qualification.

  • The Mechanism: Proton NMR (

    
    ) using an Internal Standard (IS) of certified purity (e.g., Maleic Acid or TCNB).
    
  • The Advantage: It is non-destructive and requires no reference standards of the analyte. It measures molar ratios directly.[5]

  • The Challenge: Lower sensitivity (LOD ~0.1%) compared to HPLC.

  • Verdict: The "Gold Standard" for establishing the purity of the primary reference material used in Method A.

Section 3: Experimental Protocols

Protocol 1: Self-Validating HPLC Method

This protocol includes a System Suitability Test (SST) that acts as a "Go/No-Go" gauge.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Buffer: 10mM Ammonium Acetate + 0.1% Triethylamine (TEA), adjusted to pH 6.5 with Acetic Acid. (TEA suppresses silanol interactions).

Instrument Parameters:

  • Column: Inertsil ODS-3V or equivalent C18 (150 x 4.6 mm, 5 µm).[6]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 285 nm (Isosbestic point for many pyridine/benzimidazole couples).

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for polar hydrolysis impurities)

    • 5-20 min: 10%

      
       80% B (Elution of Product)
      
    • 20-25 min: 80% B (Wash lipophilic dimers)

Self-Validation Step (SST): Before running samples, inject a mixture of CMNP and the Sulfide Product.

  • Resolution (

    
    ):  Must be > 2.0 between CMNP and Hydrolysis Impurity.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the pyridine product. If > 1.5, fresh mobile phase with TEA is required.
    
Protocol 2: qNMR for Absolute Purity

Used when no commercial standard is available.

Sample Prep:

  • Weigh ~20 mg of synthesized product (Precision:

    
     mg).
    
  • Weigh ~10 mg of Internal Standard (Maleic Acid, TraceCERT®).

  • Dissolve in 0.6 mL DMSO-

    
    .
    

Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle:

    
    
    
  • Relaxation Delay (

    
    ):  60 seconds. Rationale: Pyridine protons have long 
    
    
    
    relaxation times.
    
    
    must be
    
    
    to ensure 99.9% magnetization recovery.
  • Scans: 16 or 32 (for S/N > 150).

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[7]

Section 4: Data Comparison & Decision Matrix

The following table summarizes experimental performance based on validation batches of Lansoprazole intermediate synthesis.

FeatureHPLC-UV (Method A)UPLC-MS (Method B)qNMR (Method C)
Primary Output % Area (Relative Purity)Identity / Trace Quant% w/w (Absolute Purity)
LOD (Limit of Detection) ~0.05% (500 ppm)< 1 ppm~0.1%
Linearity (

)
> 0.999> 0.99 (Matrix effects)N/A (Linear by physics)
Specificity High (with gradient)Very High (m/z filter)High (Structural insight)
Throughput 25 min/sample5 min/sample20 min/sample
Cost per Run LowHighMedium
Workflow Decision Diagram

Decision_Matrix Start Sample: Synthesized Product Q1 Is a Reference Standard Available? Start->Q1 HPLC Run HPLC-UV (Routine QC) Q1->HPLC Yes qNMR Run qNMR (Establish Purity Value) Q1->qNMR No MS Run UPLC-MS (GTI Clearance Check) HPLC->MS If CMNP < 0.05% (LOD) qNMR->HPLC Use as Primary Std

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines, 2017. [Link]

  • Reddy, G.M., et al. "Development and validation of a stability-indicating UPLC method for the determination of Lansoprazole and its impurities." Journal of Pharmaceutical and Biomedical Analysis, 2011. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • Bhure, S., et al. "Synthesis and characterization of impurities in Lansoprazole." Rasayan Journal of Chemistry, 2018. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-3-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and drug development professionals, our work with highly specialized reagents like 2-(Chloromethyl)-3-methyl-4-nitropyridine is fundamental to innovation. However, our responsibility extends beyond the successful synthesis or experiment; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This compound, with its reactive chloromethyl group and energetic nitro functionality on a pyridine scaffold, demands a rigorous and informed approach to waste management. This guide is structured to provide not just a set of procedures, but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral parts of our laboratory practice.

Hazard Assessment & Waste Characterization

The structure of this compound presents several key hazards:

  • Pyridine Ring: The core structure is a known irritant and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Nitro Group (-NO₂): This group renders the molecule a potential oxidizing agent and contributes to its toxicity. Nitropyridine compounds are often irritating to the eyes, respiratory system, and skin.[6][7][8]

  • Chloromethyl Group (-CH₂Cl): This is a reactive alkylating agent, which can pose significant health risks, including potential for skin sensitization and severe eye damage.

Based on data from similar nitropyridine and chloromethylpyridine compounds, the waste must be characterized as hazardous.

Hazard CategoryGHS Hazard StatementRationale & Source Analogy
Acute Toxicity (Oral) H302: Harmful if swallowedCommon for pyridine derivatives and nitropyridines.[4][7][9][10][11]
Skin Corrosion/Irritation H315: Causes skin irritation / H314: Causes severe skin burnsThe chloromethyl group is a known irritant/corrosive.[9][11]
Serious Eye Damage H318/H319: Causes serious eye damage/irritationA common and significant hazard for this class of chemicals.[8][9][10][11]
Skin Sensitization H317: May cause an allergic skin reactionA known risk for reactive intermediates like chloromethylpyridines.
Respiratory Irritation H335: May cause respiratory irritationDusts and vapors can irritate the respiratory system.[7][10]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

All handling and disposal operations must occur in a controlled environment, preferably within a certified chemical fume hood to prevent inhalation exposure.[1][2][12] Adherence to the following PPE protocols is mandatory.

PPE ItemSpecificationPurpose & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact with the compound, which can cause irritation, burns, and potential sensitization.[1]
Eye Protection Chemical splash goggles or a full-face shield.To protect eyes from splashes, which can cause serious and irreversible damage.[11]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Use within a chemical fume hood.To avoid the inhalation of dust or vapors, which can cause respiratory irritation.[2][8][12]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[6] If irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist or poison center immediately.[13]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[7][8][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][9][11]

Step-by-Step Disposal Workflow

The disposal of this compound must be managed as a hazardous waste stream from collection to final disposal.[3][4][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][4][12]

Step 1: Waste Segregation and Collection

  • Causality: Proper segregation is critical to prevent dangerous reactions. This compound, being a substituted pyridine, should be kept away from strong oxidizers and acids.[1]

  • Protocol:

    • Designate a specific, compatible hazardous waste container for this compound and materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated gloves).[1][2]

    • Do not mix this waste with other incompatible waste streams.[2]

    • Solid waste should be collected separately from liquid waste solutions.

Step 2: Container Selection and Labeling

  • Causality: Clear, accurate labeling is a cornerstone of laboratory safety, preventing accidental misuse and ensuring compliant disposal.

  • Protocol:

    • Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene for solids). The container must have a sealable, airtight lid.[1][14]

    • Affix a hazardous waste label to the container.[1][14]

    • Clearly write the full chemical name: "Hazardous Waste: this compound ". Avoid using abbreviations.[1]

    • List all contents, including any solvents, by percentage.[14]

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

Step 3: Temporary On-Site Storage

  • Causality: Safe temporary storage minimizes the risk of spills, exposure, and degradation until the waste can be collected by professionals.

  • Protocol:

    • Keep the waste container tightly sealed except when adding waste.[6][8][12][14]

    • Store the sealed container in a cool, dry, and well-ventilated secondary containment area.[1][6]

    • This storage area should be away from heat, direct sunlight, and sources of ignition.[1]

Step 4: Arranging Final Disposal

  • Causality: Final disposal must be handled by licensed professionals to ensure compliance with all local, state, and federal regulations and to guarantee environmental protection.[3][5]

  • Protocol:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[1][15]

    • Do not accumulate more than 10 gallons of hazardous waste in your laboratory. Schedule regular pick-ups to minimize storage.[14]

    • The most common disposal method for pyridine compounds is high-temperature incineration (e.g., rotary kiln or liquid injection) by a licensed facility.[3]

Spill and Decontamination Procedures

Spill Response Protocol:

  • Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.[1]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods if the spill is contained within one.[1][2]

  • Contain: For small spills, use a non-combustible, inert absorbent material like vermiculite, sand, or earth to cover the spill.[2][5] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[16][17]

  • Decontaminate: Clean the spill area with a suitable detergent and water. Collect the cleaning materials and initial rinsate as hazardous waste.[18]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[2]

Decontamination of Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[4]

  • Triple Rinse: To decontaminate, you must triple-rinse the container.[19]

  • Collect Rinsate: The first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as liquid hazardous waste.[14]

  • Final Disposal: After triple-rinsing and air-drying, punch holes in the container to prevent reuse and dispose of it according to your institution's guidelines for decontaminated containers.[19]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

G start Waste Generated (Solid, Liquid, or Contaminated PPE) characterize Characterize as Hazardous Waste (Toxic, Irritant, Sensitizer) start->characterize segregate Segregate from Incompatible Wastes (e.g., Strong Acids, Oxidizers) characterize->segregate container Select Compatible Container (Sealable, Chemically Resistant) segregate->container label Label Container Correctly (Full Chemical Name, Hazards, Date) container->label store Store in Designated Area (Cool, Dry, Ventilated, Secondary Containment) label->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_node Proper Final Disposal (e.g., Incineration) pickup->end_node

Disposal workflow for this compound.

References

  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.com.
  • BenchChem. (2025).
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • Fisher Scientific. (2018).
  • Jubilant Ingrevia Limited.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Sigmaaldrich.com.
  • AK Scientific, Inc. Safety Data Sheet for 3-(3,3-Difluoroazetidin-1-yl)-2-nitropyridine. Aksci.com.
  • Apollo Scientific. (2023). SDS for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Apolloscientific.co.uk.
  • Alfa Aesar. (2009). Material Safety Data Sheet for 4-Nitropyridine N-oxide. Alfa.com.
  • Echemi. 4-Nitropyridine SDS. Echemi.com.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Chloro-5-nitropyridine. Fishersci.com.
  • Sigma-Aldrich. Safety Information for 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Sigmaaldrich.com.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Amino-2-nitropyridine. Fishersci.com.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 2-(Chloromethyl)pyridine hydrochloride. Fishersci.com.
  • Merck Millipore. (2024). SAFETY DATA SHEET for 2-Chloro-3-nitropyridine. Merckmillipore.com.
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 2-(Chloromethyl)pyridine Hydrochloride. Tcichemicals.com.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2019).
  • Florida Cooperative Extension Service. (2000). Proper Disposal of Pesticide Waste. Journals.flvc.org.
  • Dartmouth College. Hazardous Waste Disposal Guide. Policy.dartmouth.edu.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-methyl-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-3-methyl-4-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.